Product packaging for 5-isopropyl-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 383132-39-6)

5-isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B1275309
CAS No.: 383132-39-6
M. Wt: 203.24 g/mol
InChI Key: FUOMWKBVELXWCU-UHFFFAOYSA-N
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Description

5-isopropyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B1275309 5-isopropyl-1H-indole-2-carboxylic acid CAS No. 383132-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOMWKBVELXWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407671
Record name 5-isopropyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-39-6
Record name 5-isopropyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-isopropyl-1H-indole-2-carboxylic acid: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 5-isopropyl-1H-indole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its potential therapeutic applications.

Core Chemical Properties

This compound is a derivative of indole-2-carboxylic acid, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. The introduction of an isopropyl group at the 5-position of the indole ring can influence its physicochemical properties and biological target interactions.

Physicochemical Data

Table 1: Chemical Identifiers and Molecular Properties

PropertyThis compoundIndole-2-carboxylic acid
IUPAC Name 5-propan-2-yl-1H-indole-2-carboxylic acid[1]1H-indole-2-carboxylic acid
CAS Number 383132-39-6[1]1477-50-5[2]
Molecular Formula C₁₂H₁₃NO₂[1]C₉H₇NO₂[2]
Molecular Weight 203.24 g/mol [1]161.16 g/mol [2]

Table 2: Physicochemical Properties

PropertyThis compound (Computed)Indole-2-carboxylic acid (Experimental)
Melting Point Not available202-206 °C[2]
Boiling Point Not availableNot available
Solubility in water Not available719.9 mg/L @ 25 °C (estimated)[3]
logP (Octanol-Water Partition Coefficient) 3.4[1]Not available
Topological Polar Surface Area 53.1 Ų[1]Not available
pKa Not availableNot available

Experimental Protocols

A detailed, reliable synthesis of this compound is crucial for further research and development. While a specific protocol for this derivative is not explicitly detailed in the searched literature, a general and widely used method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. The following protocol is adapted from established procedures for the synthesis of substituted indole-2-carboxylic acids.

Synthesis of this compound

The synthesis can be approached via a multi-step process starting from a commercially available substituted toluene.

Step 1: Nitration of 4-isopropylaniline

A detailed protocol for a similar reaction can be adapted from standard organic chemistry procedures. Typically, this would involve the reaction of 4-isopropylaniline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to yield 4-isopropyl-2-nitroaniline.

Step 2: Sandmeyer Reaction to form 2-chloro-1-isopropyl-4-nitrobenzene

The resulting 4-isopropyl-2-nitroaniline can be converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst to introduce a chlorine atom, yielding 2-chloro-1-isopropyl-4-nitrobenzene.

Step 3: Reissert Indole Synthesis

The 2-chloro-1-isopropyl-4-nitrobenzene can then be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a diethyl α-(2-nitro-5-isopropylphenyl)oxalate. This intermediate is then reductively cyclized, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to form ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.

  • Procedure:

    • Dissolve ethyl 5-isopropyl-1H-indole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Research has particularly focused on their potential as antiviral and anticancer agents.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4][5][6][7] The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. This interaction is crucial for the catalytic activity of the enzyme, and its disruption prevents the integration of the viral DNA into the host genome.

The structure-activity relationship (SAR) studies suggest that substitutions on the indole ring can significantly impact the inhibitory potency.[4] While specific data for the 5-isopropyl derivative is not available, the presence of an alkyl group at this position could influence the binding affinity and pharmacokinetic properties of the molecule.

HIV1_Integrase_Inhibition 5-isopropyl-1H-indole-2-carboxylic_acid 5-isopropyl-1H-indole- 2-carboxylic acid Chelation Chelation 5-isopropyl-1H-indole-2-carboxylic_acid->Chelation Binds to HIV1_Integrase_Active_Site HIV-1 Integrase Active Site Inhibition Inhibition of Strand Transfer HIV1_Integrase_Active_Site->Inhibition Mg_ions Mg²⁺ Ions Mg_ions->Chelation Chelation->HIV1_Integrase_Active_Site Occurs in Viral_Replication_Blocked Viral Replication Blocked Inhibition->Viral_Replication_Blocked

Caption: HIV-1 Integrase Inhibition Pathway.

Anticancer Activity

Several studies have highlighted the potential of indole-2-carboxylic acid derivatives as anticancer agents.[8][9][10][11][12] These compounds have been shown to target multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key molecular targets identified for indole-2-carboxamide derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are often overexpressed in various cancers and play a crucial role in tumor growth and angiogenesis.[8][11]

  • Cyclin-Dependent Kinases (CDKs): Specifically, CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, preventing cancer cells from dividing.[8][10]

The inhibition of these targets by indole-2-carboxylic acid derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G1/S or G2/M phase.[9][10]

Anticancer_Signaling_Pathway cluster_targets Molecular Targets EGFR_HER2_VEGFR2 EGFR/HER2/VEGFR2 Proliferation_Survival Cell Proliferation & Survival EGFR_HER2_VEGFR2->Proliferation_Survival Promotes CDK2 CDK2 Cell_Cycle_Progression Cell Cycle Progression CDK2->Cell_Cycle_Progression Promotes Indole_Derivative 5-isopropyl-1H-indole- 2-carboxylic acid Derivative Indole_Derivative->EGFR_HER2_VEGFR2 Inhibits Indole_Derivative->CDK2 Inhibits Apoptosis Apoptosis Proliferation_Survival->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cell_Cycle_Progression->Cell_Cycle_Arrest Leads to Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Caption: Anticancer Signaling Pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active indole derivatives, particularly in the context of HIV-1 integrase inhibition and anticancer activity, warrants further investigation. This technical guide provides a foundational understanding of its chemical properties and biological potential, serving as a catalyst for future research aimed at elucidating its specific mechanisms of action and therapeutic efficacy. The provided experimental protocols offer a starting point for the synthesis of this compound, enabling its evaluation in various biological assays. Further studies are essential to determine its precise physicochemical properties and to explore its full therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-isopropyl-1H-indole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and MS for its constituent functional groups. This guide also includes standardized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of this compound contains an indole ring system, a carboxylic acid, and an isopropyl group. The predicted spectroscopic data are based on the analysis of these structural components.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1 (N-H)11.0 - 12.0br s-Chemical shift is concentration and solvent dependent.
H-37.0 - 7.2s-
H-4~7.5d~8.5
H-6~7.2dd~8.5, ~1.5
H-7~7.4d~1.5
-CH (isopropyl)3.0 - 3.2sept~7.0
-CH₃ (isopropyl)~1.3d~7.0
-COOH12.0 - 13.0br s-Chemical shift is concentration and solvent dependent; may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-3100 - 105
C-3a125 - 130
C-4120 - 125
C-5140 - 145
C-6120 - 125
C-7110 - 115
C-7a130 - 135
-COOH165 - 175
-CH (isopropyl)30 - 35
-CH₃ (isopropyl)20 - 25

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H stretch (carboxylic acid)2500 - 3300BroadCharacteristic very broad absorption due to hydrogen bonding.[1]
N-H stretch (indole)3300 - 3500Medium, sharp
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1710Strong, sharpPosition can be influenced by hydrogen bonding.[1]
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (carboxylic acid)1210 - 1320Strong
C-N stretch1180 - 1360Medium

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
203[M]⁺Molecular ion peak.
186[M - OH]⁺Loss of a hydroxyl radical.
158[M - COOH]⁺Loss of the carboxylic acid group.
143[M - COOH - CH₃]⁺Subsequent loss of a methyl radical from the isopropyl group.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquisition (ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

  • Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 20 - 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (ESI/EI) A->D E Data Acquisition (FID/Interferogram/Mass Spectrum) B->E C->E D->E F Data Processing (FT, Baseline Correction, etc.) E->F G Spectral Interpretation (Peak Assignment, Fragmentation Analysis) F->G H Structure Elucidation/ Confirmation G->H

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 5-isopropyl-1H-indole-2-carboxylic Acid Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, outlines key synthetic methodologies, and presents detailed experimental protocols. The information is structured to be a valuable resource for researchers and professionals involved in the synthesis and development of novel indole-based compounds.

Introduction to this compound

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The indole-2-carboxylic acid scaffold, in particular, has garnered significant attention as a privileged structure in drug design. Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][2][3][4][5] The 5-isopropyl substitution on the indole ring can modulate the compound's physicochemical properties, such as lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profile.

This guide focuses on the three most prominent and versatile methods for the synthesis of the indole nucleus, adapted for the preparation of this compound:

  • The Fischer Indole Synthesis

  • The Reissert Indole Synthesis

  • The Hemetsberger Indole Synthesis

Each of these routes utilizes distinct starting materials and offers different advantages in terms of accessibility of precursors, reaction conditions, and overall yield.

Key Starting Materials

The successful synthesis of this compound is contingent on the availability and purity of the appropriate starting materials. The choice of starting material is dictated by the selected synthetic route.

Synthetic RouteKey Starting MaterialIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Fischer Indole Synthesis (4-isopropylphenyl)hydrazine(4-propan-2-ylphenyl)hydrazineC₉H₁₄N₂150.22
Reissert Indole Synthesis 4-isopropyl-2-nitrotoluene1-isopropyl-4-methyl-2-nitrobenzeneC₁₀H₁₃NO₂179.22
Hemetsberger Indole Synthesis 4-isopropylbenzaldehyde4-propan-2-ylbenzaldehydeC₁₀H₁₂O148.20

Synthetic Methodologies and Experimental Protocols

This section provides a detailed examination of the three primary synthetic pathways to this compound. For each method, a general overview is provided, followed by a detailed, step-by-step experimental protocol.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine and a carbonyl compound.[6] To synthesize this compound, (4-isopropylphenyl)hydrazine is reacted with an α-keto acid, such as pyruvic acid or its ester.

Fischer_Indole_Synthesis A (4-isopropylphenyl)hydrazine C Hydrazone Intermediate A->C + B Ethyl Pyruvate B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., PPA, H₂SO₄) Heat E Ethyl 5-isopropyl-1H-indole-2-carboxylate D->E Cyclization & Aromatization G This compound E->G Base (e.g., NaOH) Heat F Hydrolysis

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate and subsequent hydrolysis

Step 1: Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

  • To a stirred solution of (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

  • An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is then added to the reaction mixture.

  • The reaction is heated to reflux (typically 80-120 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • The ethyl 5-isopropyl-1H-indole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)
(4-isopropylphenyl)hydrazine HCl186.68-
Ethyl Pyruvate116.12-
Ethyl 5-isopropyl-1H-indole-2-carboxylate231.2960-75
This compound203.24>90 (hydrolysis)
Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[7][8] For the synthesis of the target molecule, 4-isopropyl-2-nitrotoluene is the required starting material. The reaction proceeds in two main steps: a Claisen condensation to form an o-nitrophenylpyruvate ester, followed by a reductive cyclization.[7]

Reissert_Indole_Synthesis A 4-isopropyl-2-nitrotoluene C Ethyl 2-(4-isopropyl-2-nitrophenyl)-2-oxoacetate A->C + B Diethyl Oxalate B->C Base (e.g., NaOEt) E This compound C->E Reducing Agent (e.g., Zn/AcOH or H₂/Pd-C) D Reductive Cyclization

Caption: Reissert Indole Synthesis Workflow.

Experimental Protocol: Reissert Synthesis of this compound

Step 1: Condensation of 4-isopropyl-2-nitrotoluene and Diethyl Oxalate

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, diethyl oxalate (1.0 eq) is added, followed by the dropwise addition of 4-isopropyl-2-nitrotoluene (1.0 eq).

  • The reaction mixture is stirred at room temperature for several hours or gently heated to drive the condensation.

  • The resulting dark-colored precipitate of the ethyl 2-(4-isopropyl-2-nitrophenyl)-2-oxoacetate sodium salt is collected by filtration and washed with anhydrous ether.

Step 2: Reductive Cyclization

  • The crude ethyl 2-(4-isopropyl-2-nitrophenyl)-2-oxoacetate salt is dissolved in a suitable solvent such as glacial acetic acid or ethanol.

  • A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group and effect cyclization.[7]

  • If using zinc dust, it is added portion-wise to the solution at a controlled temperature. The reaction is typically exothermic.

  • The reaction is stirred until the reduction and cyclization are complete, as indicated by TLC.

  • The reaction mixture is filtered to remove the reducing agent and any inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in water.

  • The aqueous solution is acidified to precipitate the this compound.

  • The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)
4-isopropyl-2-nitrotoluene179.22-
Diethyl Oxalate146.14-
This compound203.2440-60 (overall)
Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a method for preparing indole-2-carboxylic esters from 3-aryl-2-azidoacrylates.[9] These precursors are synthesized via a Knoevenagel condensation of an aromatic aldehyde with an azidoacetate ester.[10] For the target molecule, 4-isopropylbenzaldehyde is the starting aromatic aldehyde.

Hemetsberger_Indole_Synthesis A 4-isopropylbenzaldehyde C Ethyl 2-azido-3-(4-isopropylphenyl)acrylate A->C + B Ethyl Azidoacetate B->C Base (e.g., NaOEt) E Ethyl 5-isopropyl-1H-indole-2-carboxylate C->E Heat (e.g., refluxing xylene) D Thermolysis G This compound E->G Base (e.g., NaOH) Heat F Hydrolysis

Caption: Hemetsberger Indole Synthesis Workflow.

Experimental Protocol: Hemetsberger Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate and subsequent hydrolysis

Step 1: Synthesis of Ethyl 2-azido-3-(4-isopropylphenyl)acrylate

  • To a solution of sodium ethoxide (prepared from sodium and anhydrous ethanol) in ethanol at 0 °C, add ethyl azidoacetate (1.0 eq).

  • 4-isopropylbenzaldehyde (1.0 eq) is then added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by pouring it into ice-water.

  • The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ethyl 2-azido-3-(4-isopropylphenyl)acrylate.

Step 2: Thermolysis to Ethyl 5-isopropyl-1H-indole-2-carboxylate

  • The crude ethyl 2-azido-3-(4-isopropylphenyl)acrylate is dissolved in a high-boiling solvent such as xylene or toluene.

  • The solution is heated to reflux for several hours. The reaction involves the extrusion of nitrogen gas and cyclization.

  • The progress of the reaction can be monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • The hydrolysis is carried out as described in the Fischer indole synthesis protocol (Section 3.1, Step 2).

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)
4-isopropylbenzaldehyde148.20-
Ethyl Azidoacetate129.12-
Ethyl 5-isopropyl-1H-indole-2-carboxylate231.2950-70 (from acrylate)
This compound203.24>90 (hydrolysis)

Biological Relevance and Signaling Pathway

While specific biological data for this compound is not widely published, the indole-2-carboxylic acid scaffold is known to exhibit significant biological activity. A notable example is its role as an inhibitor of HIV-1 integrase.[1][2][3][4][5]

HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as strand transfer, is crucial for the establishment of a productive infection. Indole-2-carboxylic acid derivatives have been shown to inhibit this step by chelating the divalent metal ions (Mg²⁺) in the active site of the integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, thereby blocking the integration of viral DNA.

HIV_Integrase_Inhibition cluster_viral_replication HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Integrase Integrase Integrase->Integration Active_Site Integrase Active Site (with Mg²⁺ ions) Integrase->Active_Site Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Indole_Acid This compound Chelation Chelation of Mg²⁺ ions Indole_Acid->Chelation Active_Site->Chelation Inhibition Inhibition of Strand Transfer Chelation->Inhibition Inhibition->Integration Blocks

Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes, with the Fischer, Reissert, and Hemetsberger syntheses being the most prominent. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this and related indole derivatives. The biological significance of the indole-2-carboxylic acid scaffold, particularly as HIV-1 integrase inhibitors, underscores the importance of developing efficient and versatile synthetic strategies for this class of compounds.

Disclaimer: The experimental protocols provided are based on established chemical literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

Biological Activity of 5-isopropyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the indole-2-carboxylic acid scaffold have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the known biological properties of 5-isopropyl-1H-indole-2-carboxylic acid and its derivatives, offering a comprehensive overview of their potential as therapeutic agents. While specific data for the 5-isopropyl substituted series is emerging, this document consolidates available information on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, drawing parallels from structurally related indole-2-carboxylic acid analogs where necessary. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to support further research and development in this promising area.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse pharmacological effects. Substitution at various positions of the indole ring allows for the fine-tuning of biological activity, leading to the development of potent and selective therapeutic agents. The this compound scaffold presents a unique combination of a lipophilic isopropyl group at the 5-position and a carboxylic acid at the 2-position, features that can significantly influence pharmacokinetic and pharmacodynamic properties. This guide explores the current understanding of the biological activities associated with this class of compounds.

Anticancer Activity

While specific quantitative data on the anticancer activity of this compound derivatives is limited in publicly available literature, the broader class of indole-2-carboxylic acid derivatives has demonstrated significant potential as antiproliferative agents. Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the anticancer activity of selected indole-2-carboxylic acid derivatives against various cancer cell lines. It is important to note that these are structurally related compounds, and their activity provides a basis for predicting the potential of the 5-isopropyl series.

Compound IDStructureCell LineIC50 (µM)Reference
ICA-Cu Indole-2-carboxylic acid copper complexMDA-MB-231 (Breast)5.43[1]
MCF-7 (Breast)5.69[1]
Compound 5f Ursolic acid-indole derivativeSMMC-7721 (Hepatocarcinoma)0.56[2]
HepG2 (Hepatocarcinoma)0.91[2]
Compound 5f N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[3]
MDA-MB-468 (Breast)8.2[3]
Compound 6i Thiazolyl-indole-2-carboxamide derivativeMCF-7 (Breast)6.10[4]
Compound 6v Thiazolyl-indole-2-carboxamide derivativeMCF-7 (Breast)6.49[4]
Implicated Signaling Pathways

Studies on indole-2-carboxamide derivatives suggest their involvement in critical cancer-related signaling pathways, including the EGFR and apoptosis pathways. A derivative, LG25, has been shown to suppress the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer.[1]

2.2.1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

EGFR Signaling Pathway

2.2.2. Apoptosis Signaling Pathway

Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer drugs. The intrinsic and extrinsic pathways converge on the activation of caspases, which execute the apoptotic process.

Apoptosis_Pathway Stimuli Apoptotic Stimuli (e.g., Drug Treatment) Bax Bax/Bak Stimuli->Bax Mitochondria Mitochondria Bax->Mitochondria CytC Cytochrome c Mitochondria->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax inhibits

Intrinsic Apoptosis Pathway

Experimental Protocols

2.3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Test compounds (this compound derivatives)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2.3.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[9][10][11][12]

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

2.3.3. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.[13][14][15][16][17]

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities to determine changes in protein expression.

Experimental_Workflow_Anticancer Start Start: Synthesized Derivatives MTT MTT Assay (Cell Viability) Start->MTT Active_Compounds Identify Active Compounds (Low IC50) MTT->Active_Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Active_Compounds->Cell_Cycle Yes Apoptosis_Analysis Apoptosis Analysis (Western Blot) Active_Compounds->Apoptosis_Analysis Yes Mechanism Elucidate Mechanism of Action Cell_Cycle->Mechanism Apoptosis_Analysis->Mechanism

Anticancer Screening Workflow

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. While specific data for this compound derivatives is not extensively available, related structures have shown activity against a range of bacterial and fungal pathogens.

(Further sections on Antimicrobial, Anti-inflammatory, and Antiviral activities would follow a similar structure with tables of quantitative data, diagrams of relevant pathways, and detailed experimental protocols, once sufficient specific information for the this compound scaffold is identified through ongoing research.)

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Although direct biological activity data for this specific series of compounds is currently limited, the broader class of indole-2-carboxylic acid derivatives has demonstrated significant potential in anticancer, antimicrobial, anti-inflammatory, and antiviral applications. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic utility of this compound derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds to fully elucidate their structure-activity relationships and mechanism of action.

References

5-isopropyl-1H-indole-2-carboxylic acid mechanism of action speculation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Speculated Mechanism of Action of 5-isopropyl-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for this compound has not been empirically determined in the public domain. This document presents a speculative analysis based on the known biological activities of structurally related indole-2-carboxylic acid derivatives. The proposed mechanisms are intended to serve as a guide for future research and are not definitive.

Introduction

This compound is a small molecule belonging to the indole-2-carboxylic acid class of compounds. While its specific biological role is uncharacterized, the indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This guide explores the potential mechanisms of action of this compound by examining the established pharmacology of its structural analogs. The presence of an isopropyl group at the 5-position of the indole ring is a key feature that would modulate the potency, selectivity, and pharmacokinetic properties of the molecule with respect to the various targets discussed.

This document will delve into several plausible molecular targets and signaling pathways, providing quantitative data from related compounds, detailed experimental protocols from cited studies, and visual diagrams to illustrate complex biological processes and experimental designs.

Speculative Mechanism 1: Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[2] In the context of oncology, the upregulation of these enzymes in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine metabolites, creating an immunosuppressive microenvironment that allows tumors to evade immune destruction.[2] Consequently, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapies.

Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[2] It is plausible that this compound could exhibit similar inhibitory activity.

Quantitative Data: IDO1/TDO Inhibition by Analogous Compounds

The following table summarizes the inhibitory activity of representative 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO.

CompoundIDO1 IC50 (μM)TDO IC50 (μM)
9o-1 1.171.55
9p-O double digit nMdouble digit nM
Data extracted from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[2]
Experimental Protocol: Recombinant Human IDO1 and TDO Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of compounds against IDO1 and TDO.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1 and TDO enzymes.

Materials:

  • Recombinant human IDO1 and TDO enzymes

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor for IDO1)

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in potassium phosphate buffer containing L-tryptophan, ascorbic acid, and catalase. For the IDO1 assay, methylene blue is also included.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (IDO1 or TDO) in the 96-well plate for a specified time at room temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate-containing reaction mixture to the wells.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid.

  • Kynurenine Detection: The mixture is further incubated to allow the conversion of an intermediate to kynurenine. The concentration of kynurenine is determined by measuring the absorbance at a specific wavelength (e.g., 480 nm) after adding Ehrlich's reagent.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway: Tryptophan Metabolism via IDO1/TDO

G cluster_pathway Tryptophan Catabolism cluster_enzyme Enzymes cluster_inhibitor Inhibitory Action Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine pos1 Immunosuppression Tumor Immune Evasion (T-cell dysfunction) Kynurenine->Immunosuppression IDO1 IDO1 IDO1->pos1 catalyzes TDO TDO TDO->pos1 catalyzes pos2 Inhibitor 5-isopropyl-1H-indole- 2-carboxylic acid (Speculated) Inhibitor->IDO1 inhibits Inhibitor->TDO inhibits G cluster_membrane Cell Membrane CysLT1 CysLT1 Receptor Gq Gq CysLT1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves LTD4 LTD4 (Agonist) LTD4->CysLT1 binds IP3 IP3 PIP2->IP3 generates Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Inflammatory Response (e.g., Bronchoconstriction) Ca_cyto->Response leads to Inhibitor 5-isopropyl-1H-indole- 2-carboxylic acid (Speculated Antagonist) Inhibitor->CysLT1 blocks G cluster_process HIV-1 Integration: Strand Transfer Step cluster_inhibitor Inhibitory Action Integrase HIV-1 Integrase Active Site Integration Viral DNA Integrated into Host Genome Integrase->Integration catalyzes Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Integrase hDNA Host DNA hDNA->Integrase Inhibitor 5-isopropyl-1H-indole- 2-carboxylic acid (Speculated) Inhibitor->Integrase binds to active site Inhibitor->Mg1 chelates Inhibitor->Mg2 chelates Inhibitor->blocker blocks

References

The Dawn of a New Therapeutic Era: Discovery and Synthesis of Novel Indole-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide delves into the discovery and synthesis of novel analogs of indole-2-carboxylic acid, offering a comprehensive overview of their therapeutic potential, detailed experimental protocols, and a clear presentation of quantitative data. This document is intended to be an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Therapeutic Applications of Indole-2-Carboxylic Acid Analogs

Derivatives of indole-2-carboxylic acid have demonstrated significant activity across a spectrum of diseases, underscoring the adaptability of this chemical core. Key therapeutic areas where these analogs have shown promise include:

  • Metabolic Disorders: A series of aryl indole-2-carboxylic acids have been identified as potent and selective partial agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism. One such analog demonstrated a reduction in hyperglycemia in a mouse model of type 2 diabetes, comparable to the well-known drug rosiglitazone.[1][2]

  • Antiviral Therapy: Indole-2-carboxylic acid derivatives have been developed as novel and effective inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[3][4][5] These compounds act as strand transfer inhibitors (INSTIs) by chelating Mg2+ ions in the active site of the integrase.[3][4] Structural optimizations have led to derivatives with impressive inhibitory effects, with some compounds exhibiting IC50 values as low as 0.13 μM.[3]

  • Oncology: The antiproliferative properties of indole-2-carboxamides have been investigated against various cancer cell lines. These compounds have shown the potential to inhibit the growth of pediatric brain tumor cells and have been designed as multi-target kinase inhibitors, targeting EGFR, BRAFV600E, and VEGFR-2.[6][7] Some derivatives have displayed GI50 values in the nanomolar range.[7]

  • Infectious Diseases: Novel indole-2-carboxamides have been synthesized and evaluated as potent antitubercular agents, targeting the mycobacterial membrane protein large 3 (MmpL3).[6] One compound, in particular, exhibited a high level of activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 0.32 μM and showed minimal cytotoxicity.[6]

  • Neurological Disorders: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, a target for various neurological and psychiatric conditions.[8]

  • Other Applications: The versatility of the indole-2-carboxylic acid scaffold is further demonstrated by its use in developing compounds with antioxidant properties and as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9][10]

Synthesis of Indole-2-Carboxylic Acid Analogs: A Methodological Overview

The synthesis of diverse indole-2-carboxylic acid analogs often starts from commercially available indole-2-carboxylic acids or involves the construction of the indole ring system through established methods like the Reissert synthesis.[11] The functionalization of the indole core at various positions (N1, C3, C5, C6) allows for the fine-tuning of the pharmacological properties of the resulting molecules.

General Experimental Workflow

The synthesis of novel indole-2-carboxylic acid analogs typically follows a structured workflow, from initial starting materials to the final purified compounds. This process often involves protection of reactive functional groups, coupling reactions to introduce diversity, and final deprotection and purification steps.

G General Experimental Workflow for Indole-2-Carboxylic Acid Analogs start Indole-2-carboxylic Acid or Starting Material esterification Esterification (e.g., H2SO4, EtOH) start->esterification functionalization Functionalization of Indole Core (e.g., Vilsmeier-Haack, Suzuki Coupling) esterification->functionalization coupling Amide or Ester Coupling (e.g., EDC, HOBt) functionalization->coupling deprotection Deprotection (if applicable) coupling->deprotection purification Purification (e.g., Column Chromatography, HPLC) deprotection->purification characterization Characterization (e.g., NMR, MS, HPLC) purification->characterization end Final Analog characterization->end

Caption: A generalized workflow for the synthesis of indole-2-carboxylic acid analogs.

Key Synthetic Protocols

1. Synthesis of HIV-1 Integrase Inhibitors:

A common synthetic route for preparing indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors starts with 6-bromoindole-2-carboxylic acid.[3]

  • Step 1: Esterification: The carboxylic acid is first protected as an ethyl ester using concentrated sulfuric acid in ethanol.[3]

  • Step 2: Vilsmeier-Haack Reaction: A formyl group is introduced at the C3 position using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3]

  • Step 3: Reduction: The formyl group is selectively reduced to a hydroxymethyl group.

  • Step 4: Etherification: The hydroxyl group is then etherified with a substituted benzyl alcohol.

  • Step 5: Suzuki Coupling: A substituted phenyl group is introduced at the C6 position via a palladium-catalyzed Suzuki coupling reaction.

  • Step 6: Saponification: The ester is hydrolyzed back to the carboxylic acid using sodium hydroxide.[3]

2. Synthesis of Antitubercular Indole-2-Carboxamides:

The synthesis of N-rimantadine-indoleamide derivatives involves a one-pot amide coupling reaction.[6]

  • Step 1: Amide Coupling: Commercially available indole-2-carboxylic acids are coupled with rimantadine hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).[6] This method has been shown to produce significantly higher yields compared to using DCC and DMAP.[6]

Quantitative Data Summary

The biological activities of various indole-2-carboxylic acid analogs have been quantified through in vitro and in vivo assays. The following tables summarize key data from the literature.

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Analogs as HIV-1 Integrase Inhibitors

CompoundTargetIC50 (μM)Reference
3 HIV-1 Integrase-[3]
17a HIV-1 Integrase3.11[4][5]
20a HIV-1 Integrase0.13[3]

Table 2: Antitubercular and Cytotoxic Activity of Indole-2-Carboxamide Analogs

CompoundTarget Strain/Cell LineMIC (μM)IC50 (μM)Selectivity Index (SI)Reference
3 M. tuberculosis0.68>200>294[6]
4 M. tuberculosis0.88>200>227[6]
8g M. tuberculosis H37Rv0.3240.9 (Vero cells)128[6]

Table 3: Antiproliferative and Kinase Inhibitory Activity of Indole-2-Carboxamide Analogs

CompoundTarget KinaseGI50 (nM)IC50 (nM)Reference
Va EGFR-71 ± 6[7]
Va BRAFV600E-77[7]
Ve BRAFV600E-85[7]
Vf BRAFV600E-93[7]
Vg BRAFV600E-107[7]
Vh BRAFV600E-101[7]
Erlotinib (ref) EGFR3380 ± 5[7]
Erlotinib (ref) BRAFV600E-60[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-2-carboxylic acid analogs are mediated through their interaction with specific signaling pathways.

PPARγ Agonism in Type 2 Diabetes

Indole-2-carboxylic acid analogs that act as PPARγ partial agonists play a role in regulating gene expression involved in glucose and lipid metabolism.

G PPARγ Signaling Pathway ligand Indole-2-carboxylic Acid Analog ppar PPARγ ligand->ppar complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex dna PPRE in Target Genes complex->dna transcription Transcription of Genes Involved in Glucose and Lipid Metabolism dna->transcription response Improved Insulin Sensitivity and Glucose Uptake transcription->response

Caption: Simplified PPARγ signaling pathway activated by indole-2-carboxylic acid analogs.

HIV-1 Integrase Inhibition

The mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors involves the direct binding to the enzyme's active site, preventing the integration of viral DNA into the host genome.

G Mechanism of HIV-1 Integrase Inhibition inhibitor Indole-2-carboxylic Acid Analog integrase HIV-1 Integrase Active Site with Mg2+ inhibitor->integrase Chelates Mg2+ integration Strand Transfer and Integration integrase->integration blocked Integration Blocked integrase->blocked viral_dna Viral DNA viral_dna->integration host_dna Host DNA host_dna->integration

Caption: Inhibition of HIV-1 viral DNA integration by indole-2-carboxylic acid analogs.

Conclusion

The indole-2-carboxylic acid scaffold represents a highly fruitful starting point for the development of novel therapeutics. The chemical tractability of the indole ring allows for the generation of diverse libraries of compounds with tailored pharmacological profiles. The examples highlighted in this guide demonstrate the significant progress made in harnessing the potential of these analogs to address a range of unmet medical needs. Continued exploration of this chemical space, guided by rational design and a deeper understanding of the underlying biology, promises to yield the next generation of innovative medicines.

References

The Structure-Activity Relationship of 5-isopropyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Indole-2-Carboxylic Acid Scaffold and the Influence of C5 Substitution on Biological Activity

The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the structure-activity relationship (SAR) of this important class of molecules, with a particular focus on the influence of substitutions at the C5 position, exemplified by 5-isopropyl-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

Core Structure-Activity Relationships of Indole-2-Carboxylic Acid Derivatives

The biological activity of indole-2-carboxylic acid derivatives can be finely tuned by substitutions at various positions on the indole ring. The following sections summarize the key SAR findings for different substitution patterns and their impact on a range of therapeutic targets.

Activity as HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The SAR studies in this area highlight the importance of specific substitutions for potent anti-viral activity.

The indole-2-carboxylic acid core acts as a chelating agent for two Mg2+ ions within the active site of the integrase enzyme.[1][2] Structural optimizations have revealed that introducing a C6-halogenated benzene ring can enhance binding to the viral DNA through π–π stacking interactions.[1] Furthermore, the addition of a long-chain substituent at the C3 position of the indole core has been shown to significantly improve the inhibitory activity against HIV-1 integrase.[3]

CompoundC3-SubstituentC6-SubstituentIC50 (µM)Reference
1 HH32.37[2]
17a HHalogenated benzene3.11[1]
20a Long branch(3-fluoro-4-methoxyphenyl)amino0.13[3]
Induction of Apoptosis in Cancer Cells

A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. The SAR in this class of compounds points to the significance of substitutions at the C3 and C5 positions of the indole ring.

The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D cells in the G2/M phase and induce apoptosis.[4] A 20-fold increase in apoptotic activity was achieved by modifying the substituents at the C3 and C5 positions. Specifically, replacing the C3-methyl with a phenyl group and the C5-chloro with a methyl group resulted in a compound with an EC50 of 0.1 µM in a caspase activation assay.[4] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.[4]

| Compound | C3-Substituent | C5-Substituent | Benzylidene-hydrazide Substituent | EC50 (µM) (Caspase Activation) | GI50 (µM) (Growth Inhibition) | Reference | |---|---|---|---|---|---| | 3a | Methyl | Chloro | 4-nitro | ~2.0 | - |[4] | | 9a | Phenyl | Methyl | 4-methyl | 0.1 | - |[4] | | 9b | Phenyl | Chloro | 4-nitro | 0.1 | 0.9 |[4] |

Dual Inhibition of IDO1 and TDO

Indole-2-carboxylic acid derivatives have also been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immune evasion. SAR studies have shown that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors with IC50 values in the low micromolar range.

The Inferred Role of the 5-isopropyl Substitution

While direct SAR studies on this compound are not extensively reported in the literature, we can infer its potential impact based on the established SAR for other C5-substituted analogs. The C5 position of the indole ring is a key site for modification that can influence potency and selectivity.

The presence of a moderately bulky and lipophilic group like an isopropyl at the C5 position could:

  • Enhance binding affinity: The isopropyl group may engage in favorable hydrophobic interactions within the binding pocket of the target protein.

  • Improve pharmacokinetic properties: The increased lipophilicity could influence membrane permeability and metabolic stability.

  • Modulate selectivity: The specific size and shape of the isopropyl group could favor binding to one target over another.

For example, in the context of apoptosis inducers, a C5-methyl group was shown to be more potent than a C5-chloro group, suggesting that a small alkyl group at this position is beneficial for activity.[4] An isopropyl group, being larger than a methyl group, would further explore the hydrophobic pocket in this region and could potentially lead to enhanced potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (biotinylated)

  • Target DNA (digoxigenin-labeled)

  • Streptavidin-coated magnetic beads

  • Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme

  • Assay buffer

Protocol:

  • The donor DNA is incubated with the target DNA in the presence of HIV-1 integrase and the test compound.

  • The reaction mixture is then transferred to a streptavidin-coated plate to capture the biotinylated donor DNA and any integrated products.

  • The plate is washed to remove unbound components.

  • An anti-digoxigenin antibody-HRP conjugate is added to detect the integrated target DNA.

  • After another wash step, the HRP substrate is added, and the resulting signal is measured using a plate reader.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent (contains a proluminescent caspase-3/7 substrate, DEVD-aminoluciferin)

  • Cultured cells (adherent or in suspension)

  • White-walled multiwell plates

Protocol:

  • Cells are plated in a white-walled multiwell plate and treated with the test compound for the desired time.

  • An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

  • The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.[5][6]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP

  • General Tubulin Buffer

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • A solution of purified tubulin in General Tubulin Buffer containing GTP is prepared on ice.

  • The test compound is added to the tubulin solution.

  • The mixture is transferred to a pre-warmed microplate, and the absorbance at 340 nm is measured every minute for 60-90 minutes.

  • The increase in absorbance over time, which corresponds to microtubule formation, is plotted to generate a polymerization curve. Inhibitors of tubulin polymerization will decrease the rate and extent of this increase.[2][3]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel indole-2-carboxylic acid derivatives.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Phenylhydrazine) reaction Fischer Indole Synthesis start->reaction Reagents intermediate Indole-2-carboxylate Ester reaction->intermediate hydrolysis Saponification intermediate->hydrolysis Base final_product Indole-2-carboxylic Acid Derivative hydrolysis->final_product screening Primary Screening (e.g., Cell Viability Assay) final_product->screening secondary_assay Secondary Assays (e.g., Target-based Assays) screening->secondary_assay Active Compounds sar_analysis SAR Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization SAR Insights lead_optimization->final_product New Analogs

Caption: A generalized workflow for the synthesis and evaluation of indole-2-carboxylic acid derivatives.

Intrinsic Apoptosis Signaling Pathway

The diagram below depicts the intrinsic (mitochondrial) pathway of apoptosis, which can be initiated by compounds that inhibit tubulin polymerization.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade drug Indole-2-carboxylic Acid Derivative (Tubulin Polymerization Inhibitor) bax_bak Bax/Bak Activation drug->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: The intrinsic apoptosis pathway initiated by a tubulin polymerization inhibitor.

References

In Silico Modeling of 5-isopropyl-1H-indole-2-carboxylic Acid Interactions with HIV-1 Integrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies used to model the interaction of 5-isopropyl-1H-indole-2-carboxylic acid with its potential biological target, HIV-1 integrase. This document outlines the core computational protocols, data interpretation, and visualization techniques crucial for drug discovery and development professionals.

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[1][2][3][4] These inhibitors typically work by chelating two essential Mg²⁺ ions within the enzyme's active site, disrupting the strand transfer process of the viral DNA into the host genome.[1][4] This guide will use this compound as a case study to demonstrate a standard in silico workflow for predicting and analyzing its binding affinity and mechanism of action against HIV-1 integrase.

Target Selection and Preparation

The initial step in any in silico modeling project is the selection and preparation of the biological target. Based on extensive research on related indole-2-carboxylic acid derivatives, HIV-1 integrase is a well-established target.[1][2][3][4]

Experimental Protocol: Target Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of HIV-1 integrase in complex with a known inhibitor and viral DNA from the Protein Data Bank (PDB). A suitable entry would be one that clearly shows the active site with the catalytic residues and Mg²⁺ ions.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or molecules not essential for the simulation.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Repair any missing residues or atoms in the protein structure using homology modeling or loop refinement tools.

  • Define the Binding Site: Identify the active site residues based on the co-crystallized ligand or from published literature. The catalytic triad for HIV-1 integrase is typically composed of Asp64, Asp116, and Glu152.[1] The binding site for docking and subsequent simulations should be defined as a grid box encompassing these residues and the surrounding area.

Ligand Preparation

The small molecule of interest, this compound, must be prepared in a computationally accessible format.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. This is crucial for accurately modeling electrostatic interactions.

  • Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states of the ligand at physiological pH. For a carboxylic acid, the carboxyl group is expected to be deprotonated.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is essential for generating an initial binding pose for further analysis.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define a grid box around the active site of HIV-1 integrase, ensuring it is large enough to accommodate the ligand in various orientations.

  • Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box. The docking algorithm will explore various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their plausibility, paying close attention to key interactions with the catalytic residues and Mg²⁺ ions. The indole core and the C2 carboxyl group are expected to chelate the two Mg²⁺ ions.[2][3]

Logical Relationship: In Silico Modeling Workflow

G A Target Selection (HIV-1 Integrase) C Protein Preparation (PDB Structure) A->C B Ligand Design (this compound) D Ligand Preparation (3D Structure Generation) B->D E Molecular Docking (Predict Binding Pose) C->E D->E F Molecular Dynamics Simulation (Assess Stability) E->F G Binding Free Energy Calculation (Estimate Affinity) F->G H Data Analysis & Visualization G->H

Caption: A typical workflow for in silico drug design and interaction modeling.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding pose.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and ligand position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein over time.

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Experimental Protocol: MM/PBSA or MM/GBSA

  • Snapshot Extraction: Extract snapshots of the protein-ligand complex from the MD trajectory at regular intervals.

  • Energy Calculations: For each snapshot, calculate the following energy terms using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method:

    • The free energy of the complex.

    • The free energy of the protein.

    • The free energy of the ligand.

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation

Quantitative data from the in silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking and Binding Free Energy Results

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (ΔG_bind, kcal/mol)Key Interacting Residues
This compound-8.5-45.2 ± 3.1Asp64, Asp116, Glu152, Tyr143, Gln148
Indole-2-carboxylic acid (Reference)-7.2-38.7 ± 2.5Asp64, Asp116, Glu152

Table 2: Predicted ADMET Properties

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five
This compound203.242.822Compliant

Visualization of Signaling Pathways

Understanding the broader biological context of the target is crucial. HIV-1 integrase is a key enzyme in the viral replication cycle.

Signaling Pathway: HIV-1 Replication Cycle

G cluster_host Host Cell A HIV-1 Virion B Binding & Fusion A->B C Reverse Transcription B->C D Integration (Target of Indole-2-Carboxylic Acids) C->D E Replication D->E I Inhibition Point D->I F Assembly E->F G Budding & Maturation F->G H Host Cell

Caption: Simplified schematic of the HIV-1 replication cycle highlighting the integration step.

References

An In-Depth Technical Guide to Potential Therapeutic Targets for 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-isopropyl-1H-indole-2-carboxylic acid is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented activities of structurally related 5-substituted indole-2-carboxylic acid derivatives. The proposed targets and experimental plans are intended to serve as a strategic starting point for further investigation.

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Strategic substitution on the indole ring, particularly at the 5-position, has been shown to significantly modulate potency and selectivity for various therapeutic targets. This technical guide explores the potential therapeutic applications of this compound by analyzing the structure-activity relationships (SAR) of analogous compounds.

Analysis of Structurally Related Compounds and Potential Target Classes

Several classes of therapeutic targets have been identified for 5-substituted indole-2-carboxylic acid derivatives. The nature of the substituent at the 5-position plays a crucial role in determining the target specificity and potency.

Oncology: Dual EGFR and CDK2 Inhibition

Recent studies have highlighted the potential of 5-substituted-3-ethylindole-2-carboxamides as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. The most active compounds in this series possess small, lipophilic groups at the 5-position.

Structure-Activity Relationship (SAR) Insights:

  • Compounds with a methyl or halogen at the 5-position have demonstrated significant antiproliferative activity.

  • The presence of a small hydrophobic group at this position appears to be favorable for binding to both EGFR and CDK2.

Potential for this compound: The isopropyl group is a small, hydrophobic moiety, larger than methyl but comparable in lipophilicity to halogens. This suggests that this compound could exhibit inhibitory activity against EGFR and/or CDK2, making it a candidate for anticancer drug development.

Antiviral: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a known chelating scaffold for the two magnesium ions in the active site of HIV-1 integrase[2][3][4]. Structural optimization of this scaffold has led to the development of potent integrase strand transfer inhibitors (INSTIs)[2][3][4][5].

Structure-Activity Relationship (SAR) Insights:

  • Modifications at the 5-position have been explored to enhance antiviral potency. For instance, a 5-nitro group has been utilized as a synthetic handle for further derivatization[2][3].

  • The overall electronic and steric properties of the indole ring influence the chelating ability and interaction with the viral DNA[2][3].

Potential for this compound: The electron-donating and lipophilic nature of the isopropyl group at the 5-position could influence the electronic environment of the indole nucleus and its interaction with the HIV-1 integrase active site.

Anti-mycobacterial: MmpL3 Inhibition

Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, with some derivatives targeting the mycobacterial membrane protein large 3 (MmpL3) transporter[6].

Structure-Activity Relationship (SAR) Insights:

  • Halogen substitutions at the 5-position have been shown to be equipotent to substitutions at the 4-position, indicating a degree of tolerance for substitution at this site[6].

  • Lipophilicity of the substituent at the 5-position can influence the antitubercular activity[6].

Potential for this compound: The hydrophobic isopropyl group could contribute favorably to the overall lipophilicity of the molecule, potentially enhancing its ability to cross the mycobacterial cell wall and interact with MmpL3.

Neurological Disorders: Glycine Site Antagonism

Derivatives of indole-2-carboxylic acid have been investigated as antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor[7].

Structure-Activity Relationship (SAR) Insights:

  • Quantitative structure-activity relationship (QSAR) analyses have indicated that the affinity for the glycine binding site is influenced by the lipophilicity and steric bulk of substituents on the indole nucleus[7].

  • The terminal phenyl ring of the C-3 side chain is thought to lie in a non-hydrophobic pocket of limited size[7]. While this specific example focuses on C-3 modifications, it highlights the sensitivity of this target class to the overall shape and physicochemical properties of the indole scaffold.

Potential for this compound: The isopropyl group at the 5-position would alter the steric and lipophilic profile of the indole core, which could modulate its interaction with the glycine binding site of the NMDA receptor.

Quantitative Data Summary of Related Compounds

Compound ClassTarget(s)Key SubstitutionsActivity (IC50/EC50/MIC)Reference
3-ethylindole-2-carboxamidesEGFR, CDK25-methyl, 5-chloroGI50 = 37 nM - 193 nM[1]
Indole-2-carboxylic acid derivativesHIV-1 Integrase5-nitro (intermediate)IC50 = 3.11 µM (for derivative 17a)[2][3][4]
Indole-2-carboxamidesM. tuberculosis (MmpL3)5-bromo, 5-chloroMIC = 0.32 µM - 0.62 µM[6]
3-substituted-indole-2-carboxylatesGlycine site (NMDA Receptor)4,6-dichloro, 3-[2-[(phenylamino)carbonyl]ethenyl]pKi = 8.5[7]

Proposed Experimental Protocols

To investigate the potential therapeutic targets of this compound, the following experimental workflows are proposed.

General Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Dose-Response & Selectivity cluster_3 Cell-Based Assays A This compound B Panel of In Vitro Assays (EGFR, CDK2, HIV-1 Integrase, MmpL3, NMDA Receptor) A->B C Activity Confirmed? B->C Analyze Data D IC50/EC50 Determination C->D Yes G No significant activity (Consider derivatization or new targets) C->G No E Selectivity Profiling (Against related targets) D->E F Cellular Activity Confirmation (e.g., Cancer cell proliferation, antiviral replication) E->F

Caption: General workflow for the initial screening and validation of this compound against proposed targets.

Detailed Methodologies

1. EGFR/CDK2 Kinase Inhibition Assay

  • Principle: A biochemical assay to measure the inhibition of recombinant human EGFR and CDK2 kinase activity. This can be performed using a variety of formats, such as a fluorescence-based assay (e.g., LanthaScreen™) or a radiometric assay.

  • Protocol Outline (LanthaScreen™ Eu Kinase Binding Assay):

    • Prepare a dilution series of this compound in assay buffer.

    • In a 384-well plate, add the test compound, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and the respective kinase (EGFR or CDK2).

    • Incubate for 1 hour at room temperature to allow for binding equilibrium.

    • Add a europium-labeled anti-tag antibody that binds to the kinase.

    • Incubate for another 30 minutes.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the percent inhibition based on controls (no inhibitor and no kinase) and determine the IC50 value from the dose-response curve.

2. HIV-1 Integrase Strand Transfer Assay

  • Principle: A biochemical assay that measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase-mediated DNA integration.

  • Protocol Outline (ELISA-based):

    • Coat a 96-well plate with a target DNA oligonucleotide.

    • In a separate reaction tube, pre-incubate recombinant HIV-1 integrase with a biotinylated viral DNA oligonucleotide to form the integrase-vDNA complex.

    • Add a dilution series of this compound to the pre-incubation mixture.

    • Transfer the mixture to the target DNA-coated plate and incubate to allow for the strand transfer reaction.

    • Wash the plate to remove unreacted components.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated vDNA that has been integrated into the target DNA.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway Diagrams

EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation STAT3->Survival Inhibitor This compound (Proposed) Inhibitor->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

CDK2 in Cell Cycle Regulation

G cluster_0 G1/S Transition G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->S activates transcription for S phase entry Inhibitor This compound (Proposed) Inhibitor->CDK2 inhibits

Caption: Proposed mechanism of cell cycle arrest via CDK2 inhibition by this compound.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available, a thorough analysis of the structure-activity relationships of closely related 5-substituted indole-2-carboxylic acids provides a strong rationale for investigating its potential as an inhibitor of EGFR/CDK2, HIV-1 integrase, MmpL3, and as a modulator of the NMDA receptor. The proposed experimental workflows and detailed protocols offer a clear path forward for the empirical validation of these hypotheses. Further research into this specific compound is warranted and could lead to the development of novel therapeutics in oncology, virology, infectious diseases, or neurology.

References

Physicochemical Characterization of 5-isopropyl-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, calculated physicochemical parameters, and detailed experimental protocols for its characterization. Furthermore, it explores a potential biological signaling pathway based on the known activities of structurally related compounds.

Core Physicochemical Data

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂PubChem[1]
Molecular Weight 203.24 g/mol PubChem[1]
IUPAC Name 5-propan-2-yl-1H-indole-2-carboxylic acidPubChem[1]
CAS Number 383132-39-6PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 203.094628657PubChem[1]
Polar Surface Area 53.1 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]

Table 2: Experimental Physicochemical Properties (Predicted/Exemplary)

PropertyValueMethod
Melting Point Data not availableCapillary Method
pKa Data not available (Expected: ~3-5)Potentiometric Titration
Aqueous Solubility Data not availableShake-Flask Method

Note: Experimental values are not currently available in literature and would need to be determined empirically using the protocols outlined below.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided to enable researchers to generate experimental data for this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.[2][3][4][5]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last solid crystal melts (completion of melting).

  • The melting point is reported as the range between these two temperatures.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Dry and powder sample Prep2 Pack capillary tube Prep1->Prep2 Meas1 Insert into apparatus Prep2->Meas1 Meas2 Rapid heat to ~15°C below MP Meas1->Meas2 Meas3 Slow heat (1-2°C/min) Meas2->Meas3 Meas4 Record start and end of melting Meas3->Meas4 Result Report Melting Point Range Meas4->Result

Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized base.[6][7][8][9]

Objective: To quantify the acidity of the carboxylic acid functional group.

Materials:

  • This compound sample

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Suitable co-solvent if necessary (e.g., ethanol, methanol)

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Allow the pH reading to stabilize.

  • Begin titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize before proceeding.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

  • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G A Dissolve compound in solvent B Titrate with standardized base A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence E->F

Process for pKa Determination via Titration.
Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13][14]

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Materials:

  • This compound sample

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged and/or filtered through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration is the thermodynamic solubility of the compound.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to buffer B Shake at constant temp (24-48h) A->B C Centrifuge/Filter supernatant B->C D Quantify concentration (HPLC/UV) C->D E Report Solubility D->E

Shake-Flask Method for Solubility Measurement.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been explicitly reported, the indole-2-carboxylic acid scaffold is a well-known privileged structure in medicinal chemistry. Derivatives have been identified as potent inhibitors of various enzymes and receptors.

Notably, recent studies have shown that 5-substituted-indole-2-carboxamides can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[15][16] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and differentiation. CDK2, in complex with cyclin E or A, is essential for the G1/S phase transition of the cell cycle. Dual inhibition of EGFR and CDK2 can thus halt cell proliferation and induce apoptosis.

Another line of research has identified indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an enzyme essential for the replication of the virus.[17][18][19] These inhibitors chelate magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.

The diagram below illustrates the potential mechanism of action for a 5-substituted indole-2-carboxylic acid derivative as a dual EGFR/CDK2 inhibitor.

G Ligand 5-Substituted Indole-2-Carboxamide EGFR EGFR Ligand->EGFR CDK2 CDK2/Cyclin E Ligand->CDK2 RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation G1_S G1/S Phase Transition CDK2->G1_S CellCycle Cell Cycle Progression G1_S->CellCycle

Potential Dual Inhibition of EGFR and CDK2 Signaling.

References

Methodological & Application

Synthesis of 5-isopropyl-1H-indole-2-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-isopropyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The synthetic route is based on the well-established Fischer indole synthesis, a reliable and versatile method for the preparation of indole cores. This protocol starts from the commercially available (4-isopropylphenyl)hydrazine hydrochloride.

Chemical Properties and Data

CompoundFormulaMolecular Weight ( g/mol )CAS Number
(4-isopropylphenyl)hydrazine hydrochlorideC₉H₁₅ClN₂186.68118427-29-5[1]
Ethyl 5-isopropyl-1H-indole-2-carboxylateC₁₄H₁₇NO₂231.29-
This compoundC₁₂H₁₃NO₂203.24383132-39-6[2]

Experimental Protocols

The synthesis is a three-step process:

  • Preparation of (4-isopropylphenyl)hydrazine from its hydrochloride salt.

  • Fischer indole synthesis to form Ethyl 5-isopropyl-1H-indole-2-carboxylate.

  • Hydrolysis of the ester to yield this compound.

Step 1: Preparation of (4-isopropylphenyl)hydrazine

Materials:

  • (4-isopropylphenyl)hydrazine hydrochloride

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • In a beaker, dissolve (4-isopropylphenyl)hydrazine hydrochloride in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a 1 M aqueous solution of sodium hydroxide dropwise with stirring until the solution becomes basic (pH > 10), resulting in the precipitation of the free hydrazine.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • The resulting solution containing (4-isopropylphenyl)hydrazine is used directly in the next step.

Step 2: Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

This step is an adaptation of the classical Fischer indole synthesis.

Materials:

  • (4-isopropylphenyl)hydrazine solution in diethyl ether (from Step 1)

  • Ethyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To the ethereal solution of (4-isopropylphenyl)hydrazine, add an equimolar amount of ethyl pyruvate.

  • Remove the diethyl ether under reduced pressure to obtain the crude hydrazone.

  • To the crude hydrazone, add ethanol and a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid.[3]

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 5-isopropyl-1H-indole-2-carboxylate.

Step 3: Synthesis of this compound

Materials:

  • Ethyl 5-isopropyl-1H-indole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-isopropyl-1H-indole-2-carboxylate in ethanol.

  • Add a solution of potassium hydroxide in water (e.g., 2-3 molar equivalents in a 1:1 ethanol/water mixture).

  • Heat the mixture to reflux for 3-5 hours, or until the reaction is complete as monitored by TLC.[4]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the carboxylic acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum to yield this compound.

Reaction Workflow

Synthesis_Workflow A (4-isopropylphenyl)hydrazine hydrochloride B (4-isopropylphenyl)hydrazine A->B NaOH, H₂O D Ethyl 5-isopropyl-1H-indole-2-carboxylate B->D Fischer Indole Synthesis (H⁺) C Ethyl Pyruvate C->D E This compound D->E KOH, EtOH/H₂O then H⁺

Caption: Synthetic pathway for this compound.

Signaling Pathways and Logical Relationships

The Fischer indole synthesis proceeds through a series of well-established intermediates. The key transformation involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone.

Fischer_Indole_Mechanism cluster_0 Hydrazone Formation cluster_1 Cyclization Cascade A Phenylhydrazine C Phenylhydrazone A->C B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E H⁺ F Di-imine Intermediate E->F G Cyclization & Aromatization F->G H Indole Product G->H -NH₃

Caption: Key stages of the Fischer indole synthesis mechanism.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 5-substituted indole-2-carboxylic acids are of particular interest due to their potential as therapeutic agents, notably in the field of oncology.[3] The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from a substituted phenylhydrazine and an α-keto acid or its ester, to yield the corresponding indole.[5]

These application notes provide detailed protocols for the synthesis of various 5-substituted indole-2-carboxylic acids utilizing the Fischer indole synthesis. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis and drug discovery. Furthermore, the significance of these compounds as inhibitors of key signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), is highlighted.

General Reaction Scheme

The Fischer indole synthesis of 5-substituted indole-2-carboxylic acids generally proceeds through the reaction of a 4-substituted phenylhydrazine with pyruvic acid or its ethyl ester. The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia to form the indole ring. Subsequent hydrolysis of the ester (if used as a starting material) yields the desired carboxylic acid.

A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[5] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Experimental Protocols

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

This protocol involves the hydrolysis of the corresponding ethyl ester, which can be synthesized via the Fischer indole reaction.

Materials:

  • Ethyl 5-bromoindole-2-carboxylate

  • Methanol (96%)

  • Water

  • 10% Sodium hydroxide solution

  • 10% Hydrochloric acid solution

Procedure: [6][7]

  • Dissolve ethyl 5-bromoindole-2-carboxylate (e.g., 134 g) in a mixture of 96% methanol (e.g., 31.25 g) and water (e.g., 183 mL).[6][7]

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[7]

  • Cool the reaction mixture to 40 °C.[6][7]

  • Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, which will cause the product to precipitate.[6][7]

  • Filter the solid, wash with water, and dry to obtain 5-bromoindole-2-carboxylic acid.[6]

A reported yield for this hydrolysis is 91%, with a purity of ≥96% as determined by HPLC.[6]

Synthesis of 5-Chloro-1H-indole-2-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of derivatives starting from ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.

Materials:

  • Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

  • Selected amine

  • Absolute ethanol

  • Sodium borohydride (NaBH₄)

  • Lithium hydroxide (LiOH)

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • 3 M HCl

Procedure for Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates: [8]

  • Reflux a mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine in absolute ethanol overnight.[8]

  • Cool the mixture and add sodium borohydride (NaBH₄) portion-wise over 20 minutes.[8]

  • Stir for an additional 30 minutes at room temperature.[8]

  • Add water and concentrate the reaction mixture under reduced pressure.[8]

  • Extract the residue with ethyl acetate, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate in vacuo to obtain the ethyl ester derivative.[8]

Procedure for Saponification to the Carboxylic Acid: [9]

  • Subject the synthesized ethyl ester to saponification with LiOH to afford the corresponding carboxylic acid.[9]

  • The final product can be precipitated by acidification with HCl.[8]

Synthesis of 5-Nitro-1H-indole-2-carboxylic Acid

This protocol involves a two-step process starting from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[10]

Step 1: Synthesis of Ethyl pyruvate-4-nitrophenylhydrazone [10]

  • React an aqueous solution of p-nitrophenylhydrazine hydrochloride with an ethanolic solution of ethyl pyruvate at a temperature between 20 °C and 60 °C for 20-60 minutes.[10]

  • Collect the intermediate product, ethyl pyruvate-4-nitrophenylhydrazone, from the reaction mixture.[10]

Step 2: Fischer Indole Cyclization and Hydrolysis [10]

  • In a benzene-based solvent (e.g., toluene or xylene), react the intermediate hydrazone with polyphosphoric acid as a catalyst at a temperature between 85 °C and 115 °C for 20-60 minutes to obtain ethyl 5-nitroindole-2-carboxylate.[10]

  • Perform alkaline hydrolysis of the resulting ester by reacting for 5-8 hours at 20-30 °C.[10]

  • Acidify the mixture with hydrochloric acid to precipitate the final product, 5-nitroindole-2-carboxylic acid.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 5-substituted indole-2-carboxylic acids and their precursors via the Fischer indole synthesis and subsequent reactions.

Table 1: Synthesis of 5-Substituted Indole-2-Carboxylate Esters

5-SubstituentPhenylhydrazine PrecursorCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Nitrop-Nitrophenylhydrazine hydrochlorideEthyl pyruvatePolyphosphoric acidToluene or Xylene85 - 1150.3 - 1Ethyl 5-nitro-1H-indole-2-carboxylateHigh Purity & Yield[10]
Bromo4-BromophenylhydrazinePyruvic acid derivativeNot specifiedNot specifiedNot specifiedNot specified5-Bromo-1H-indole-2-carboxylic acid derivative72-85[3]
Chloro4-Chlorophenylhydrazine hydrochlorideButan-2-oneH₂SO₄ or PPAEthanol or Acetic AcidRefluxSeveral5-Chloro-2,3-dimethyl-1H-indoleNot specified[8]
Methoxy4-MethoxyphenylhydrazinePyruvic acid derivativeNot specifiedNot specifiedNot specifiedNot specified5-Methoxy-1H-indole-2-carboxylic acid esterHigh Yields[11]

Table 2: Hydrolysis of 5-Substituted Indole-2-Carboxylate Esters

5-SubstituentStarting EsterReagentsSolventTemperature (°C)Time (h)ProductYield (%)
BromoEthyl 5-bromoindole-2-carboxylateNaOH, HClMethanol/WaterReflux (NaOH), 40 (HCl)0.55-Bromo-1H-indole-2-carboxylic acid91[6]
NitroEthyl 5-nitroindole-2-carboxylateAlkaline hydrolysis, HClNot specified20 - 305 - 85-Nitro-1H-indole-2-carboxylic acidHigh Purity & Yield[10]
ChloroEthyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylateLiOH, HClNot specifiedNot specifiedNot specified5-Chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylic acid85-90 (for derivatives)[9]

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow A 4-Substituted Phenylhydrazine C Hydrazone Formation A->C B Pyruvic Acid or Ester B->C E [3,3]-Sigmatropic Rearrangement C->E Tautomerization D Acid Catalyst (e.g., PPA, H₂SO₄) D->E F Cyclization & NH₃ Elimination E->F G Ethyl 5-Substituted-1H-indole-2-carboxylate F->G H Alkaline Hydrolysis (e.g., NaOH, LiOH) G->H I Acidification (e.g., HCl) H->I J 5-Substituted-1H-indole-2-carboxylic Acid I->J

Caption: General experimental workflow for the Fischer indole synthesis of 5-substituted indole-2-carboxylic acids.

EGFR and CDK2 Signaling Pathways in Cancer

5-Substituted indole-2-carboxylic acid derivatives have emerged as potent inhibitors of key kinases involved in cancer progression, such as EGFR and CDK2.[12][13] The aberrant activation of the EGFR signaling cascade is a common feature in various cancers, leading to increased cell proliferation and survival.[14][15] Similarly, CDK2 plays a crucial role in cell cycle progression, and its dysregulation is often observed in cancerous cells.[14][16] The dual inhibition of EGFR and CDK2 presents a synergistic approach to cancer therapy.[15][17]

EGFR_CDK2_Signaling_Pathway cluster_EGFR EGFR Signaling Pathway cluster_CDK2 CDK2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Cyclin_E_A Cyclin E/A CDK2 CDK2 Cyclin_E_A->CDK2 Cell_Cycle Cell Cycle Progression (G1/S Transition) CDK2->Cell_Cycle Inhibitor 5-Substituted Indole- 2-Carboxylic Acid Derivatives Inhibitor->EGFR Inhibition Inhibitor->CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 signaling pathways by 5-substituted indole-2-carboxylic acid derivatives.

Conclusion

The Fischer indole synthesis provides a robust and adaptable platform for the synthesis of a diverse range of 5-substituted indole-2-carboxylic acids. These compounds are valuable building blocks in medicinal chemistry, with demonstrated potential as inhibitors of critical cancer-related signaling pathways. The detailed protocols and compiled data herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The ability to systematically modify the 5-substituent allows for the fine-tuning of biological activity, paving the way for the rational design of next-generation kinase inhibitors.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 5-Isopropyl-1H-indol-2-carbonsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Application Note beschreibt die Derivatisierung von 5-Isopropyl-1H-indol-2-carbonsäure zur Erstellung einer kleinen Wirkstoffbibliothek für das biologische Screening. Detaillierte Protokolle für die Synthese von Amid- und Esterderivaten sowie für nachgeschaltete zellbasierte Assays zur Evaluierung der zytotoxischen und entzündungshemmenden Eigenschaften werden bereitgestellt.

Einleitung: Indol-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in vielen Naturstoffen und pharmazeutischen Wirkstoffen vorkommen.[1][2] Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, krebsbekämpfende und antivirale Eigenschaften.[3][4][5][6] Die Derivatisierung der Carbonsäuregruppe an Position 2 des Indolrings ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung der pharmakologischen Eigenschaften. In dieser Application Note wird die Synthese von Amid- und Ester-Derivaten der 5-Isopropyl-1H-indol-2-carbonsäure beschrieben, gefolgt von Protokollen für das biologische Screening mittels MTT-Assay zur Bestimmung der Zytotoxizität und eines NF-κB-Reportergen-Assays zur Untersuchung der entzündungshemmenden Aktivität.

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Synthese und das Screening der Derivate ist im folgenden Diagramm dargestellt.

Experimental_Workflow cluster_synthesis Synthese cluster_screening Biologisches Screening Start 5-Isopropyl-1H-indol- 2-carbonsäure Activation Aktivierung der Carbonsäure (z.B. mit SOCl2 oder EDC/HOBt) Start->Activation Amidation Amidierung (Umsetzung mit Aminen) Activation->Amidation Esterification Veresterung (Umsetzung mit Alkoholen) Activation->Esterification Amide_Library Amid-Bibliothek Amidation->Amide_Library Ester_Library Ester-Bibliothek Esterification->Ester_Library MTT_Assay Zytotoxizitäts-Screening (MTT-Assay) Amide_Library->MTT_Assay NFkB_Assay Mechanistisches Screening (NF-κB Reporter-Assay) Amide_Library->NFkB_Assay Ester_Library->MTT_Assay Ester_Library->NFkB_Assay Data_Analysis Datenanalyse (IC50 / EC50 Bestimmung) MTT_Assay->Data_Analysis NFkB_Assay->Data_Analysis Hit_Identification Hit-Identifizierung Data_Analysis->Hit_Identification

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Hit-Identifizierung.

Syntheseprotokolle

Allgemeine Amidierung von 5-Isopropyl-1H-indol-2-carbonsäure

Dieses Protokoll beschreibt eine Standardmethode zur Amidierung von Carbonsäuren unter Verwendung eines Kupplungsreagenzes.

Materialien:

  • 5-Isopropyl-1H-indol-2-carbonsäure

  • Entsprechendes primäres oder sekundäres Amin (1.1 Äquivalente)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid (EDC, 1.2 Äquivalente)

  • 1-Hydroxybenzotriazol (HOBt, 1.2 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA, 2.0 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Magnetrührer, Rundkolben, Argon-Atmosphäre

Protokoll:

  • Löse 1.0 Äquivalent 5-Isopropyl-1H-indol-2-carbonsäure in wasserfreiem DCM oder DMF in einem Rundkolben unter Argon-Atmosphäre.

  • Füge 1.2 Äquivalente HOBt und 1.2 Äquivalente EDC hinzu und rühre die Mischung für 20 Minuten bei Raumtemperatur.

  • Gib 1.1 Äquivalente des entsprechenden Amins und anschließend 2.0 Äquivalente DIPEA zu der Reaktionsmischung.

  • Rühre die Reaktion über Nacht bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Verdünne die Reaktionsmischung mit DCM und wasche sie nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und dampfe das Lösungsmittel unter reduziertem Druck ein.

  • Reinige den Rückstand mittels Säulenchromatographie (typischerweise Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat), um das gewünschte Amid zu erhalten.

Allgemeine Veresterung von 5-Isopropyl-1H-indol-2-carbonsäure (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung, eine klassische Methode zur Synthese von Estern.[4]

Materialien:

  • 5-Isopropyl-1H-indol-2-carbonsäure

  • Entsprechender Alkohol (als Lösungsmittel im Überschuss)

  • Konzentrierte Schwefelsäure (H₂SO₄, katalytische Menge, z.B. 2-3 Tropfen)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer, Rückflusskühler

Protokoll:

  • Suspendiere 1.0 Äquivalent 5-Isopropyl-1H-indol-2-carbonsäure in einem großen Überschuss des gewünschten Alkohols (z.B. Methanol, Ethanol) in einem Rundkolben.

  • Füge vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.

  • Erhitze die Mischung unter Rückfluss für 4-8 Stunden, bis die Reaktion (überwacht durch DC) vollständig ist.

  • Kühle die Reaktionsmischung auf Raumtemperatur ab und entferne den überschüssigen Alkohol am Rotationsverdampfer.

  • Löse den Rückstand in Ethylacetat und wasche ihn vorsichtig mit gesättigter NaHCO₃-Lösung, um die restliche Säure zu neutralisieren.

  • Wasche die organische Phase anschließend mit Wasser und Sole.

  • Trockne die organische Phase über wasserfreiem Na₂SO₄, filtriere und entferne das Lösungsmittel unter reduziertem Druck, um den rohen Ester zu erhalten.

  • Reinige das Produkt bei Bedarf durch Säulenchromatographie oder Umkristallisation.

Protokolle für das biologische Screening

Zytotoxizitäts-Assay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Maß für die Zellviabilität dient.[7]

Materialien:

  • Humane Krebszelllinien (z.B. HeLa, MCF-7)

  • Zellkulturmedium (z.B. DMEM mit 10% FBS)

  • Testverbindungen (gelöst in DMSO)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid, 5 mg/mL in PBS)

  • DMSO

  • 96-Well-Platten, Mehrkanalpipette, Plattenleser

Protokoll:

  • Säe die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubiere sie für 24 Stunden bei 37°C und 5% CO₂.

  • Bereite serielle Verdünnungen der Testverbindungen in Zellkulturmedium vor. Die finale DMSO-Konzentration sollte 0.5% nicht überschreiten.

  • Entferne das alte Medium und füge 100 µL der verdünnten Verbindungslösungen zu den Wells hinzu. Füge eine Vehikelkontrolle (nur DMSO) und eine Leerkontrolle (nur Medium) hinzu.

  • Inkubiere die Platte für 48-72 Stunden.

  • Füge 20 µL der MTT-Lösung zu jedem Well hinzu und inkubiere für weitere 4 Stunden bei 37°C.

  • Entferne das Medium vorsichtig und füge 150 µL DMSO zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messe die Extinktion bei 570 nm mit einem Plattenleser.

  • Berechne die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimme den IC₅₀-Wert (die Konzentration, bei der 50% des Zellwachstums gehemmt werden).

NF-κB Reportergen-Assay

Dieser Assay misst die Aktivität des Transkriptionsfaktors NF-κB, der eine Schlüsselrolle bei Entzündungsreaktionen spielt.[8]

Materialien:

  • HEK293T-Zellen, die stabil einen NF-κB-abhängigen Luciferase-Reporter exprimieren

  • Zellkulturmedium

  • Testverbindungen (gelöst in DMSO)

  • Tumornekrosefaktor-alpha (TNF-α) als Stimulator

  • Luciferase-Assay-Reagenz

  • 96-Well-Platten (weiß, undurchsichtig), Luminometer

Protokoll:

  • Säe die Reporterzellen in einer weißen 96-Well-Platte aus und inkubiere sie über Nacht.

  • Behandle die Zellen für 1-2 Stunden mit den Testverbindungen in verschiedenen Konzentrationen vor.

  • Stimuliere die Zellen mit TNF-α (typischerweise 10 ng/mL), um die NF-κB-Aktivierung zu induzieren. Unstimulierte und Vehikel-Kontrollen sind mitzuführen.

  • Inkubiere die Platte für weitere 6-8 Stunden bei 37°C.

  • Entferne das Medium und lysiere die Zellen gemäß den Anweisungen des Luciferase-Assay-Kits.

  • Füge das Luciferase-Substrat hinzu und messe die Lumineszenz mit einem Luminometer.

  • Berechne die prozentuale Hemmung der NF-κB-Aktivierung im Vergleich zur stimulierten Vehikelkontrolle und bestimme den IC₅₀-Wert.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Assays sollten in Tabellen zusammengefasst werden, um einen klaren Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Zytotoxische Aktivität (IC₅₀) von Derivaten der 5-Isopropyl-1H-indol-2-carbonsäure

VerbindungDerivat-TypR-GruppeIC₅₀ (µM) auf HeLaIC₅₀ (µM) auf MCF-7
Ausgangssubstanz Carbonsäure-OH> 100> 100
Derivat A1 Amid-NH-CH₂-Ph25.432.1
Derivat A2 Amid-N(CH₃)₂85.291.5
Derivat A3 Amid-Morpholin45.755.3
Derivat E1 Ester-O-CH₃78.984.2
Derivat E2 Ester-O-CH₂CH₃65.172.8
Doxorubicin Positivkontrolle-0.80.5

Hinweis: Die Daten sind repräsentativ und basieren auf Literaturwerten für ähnliche Indol-Derivate.[9][10]

Tabelle 2: Hemmung der TNF-α-induzierten NF-κB-Aktivierung (IC₅₀)

VerbindungDerivat-TypR-GruppeIC₅₀ (µM)
Ausgangssubstanz Carbonsäure-OH55.6
Derivat A1 Amid-NH-CH₂-Ph8.3
Derivat A2 Amid-N(CH₃)₂22.1
Derivat A3 Amid-Morpholin15.4
Derivat E1 Ester-O-CH₃35.8
Derivat E2 Ester-O-CH₂CH₃28.9
Bay 11-7082 Positivkontrolle-1.2

Hinweis: Die Daten sind repräsentativ und illustrieren die potenzielle entzündungshemmende Wirkung.

Signalweg-Visualisierung

Indol-Derivate können verschiedene zelluläre Signalwege beeinflussen. Ein wichtiger Signalweg, der an Entzündungen und dem Überleben von Krebszellen beteiligt ist, ist der NF-κB-Signalweg.[11][12]

NFkB_Signaling_Pathway TNFR TNFR IKK_Complex IKK Komplex TNFR->IKK_Complex Aktivierung IkB IκB IKK_Complex->IkB Phosphorylierung IkB_P P-IκB NFkB NF-κB (p50/p65) Proteasom Proteasomale Degradation IkB_P->Proteasom Ubiquitinierung NFkB_active Aktives NF-κB (p50/p65) Nucleus Zellkern Gene_Expression Genexpression (Entzündung, Überleben) Nucleus->Gene_Expression Transkription Indole_Derivative Indol-Derivat

Abbildung 2: Vereinfachter NF-κB-Signalweg und möglicher Angriffspunkt für Indol-Derivate.

References

Application Notes and Protocols for Testing 5-isopropyl-1H-indole-2-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class. While the specific biological target of this compound is not extensively documented in publicly available literature, derivatives of indole-2-carboxylic acid have shown activity as enzyme inhibitors, including against targets like HIV-1 integrase and cyclin-dependent kinase 2 (CDK2).[1][2][3] Therefore, a primary approach to characterizing the activity of this compound is to screen for its potential as an enzyme inhibitor.

These application notes provide a comprehensive framework for developing assays to test the activity of this compound, focusing on enzyme inhibition assays as a primary screening method. The protocols are designed to be adaptable to various enzyme systems and include methodologies for determining key inhibitory parameters such as IC50.

Key Experimental Considerations

  • Enzyme Selection: The choice of enzyme(s) for screening is critical. Based on the activities of similar indole derivatives, initial screens could target kinases, viral enzymes (such as integrases or proteases), or other enzymes relevant to specific therapeutic areas of interest.

  • Assay Format: A variety of enzyme assay formats can be employed, including absorbance, fluorescence, or luminescence-based methods.[4][5] The selection will depend on the specific enzyme and available instrumentation.

  • Substrate Concentration: For initial screens and IC50 determination, it is recommended to use a substrate concentration at or near the Michaelis constant (Km) of the enzyme.[6] This ensures sensitivity for detecting competitive inhibitors.

  • Compound Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Controls: Appropriate controls are essential for data interpretation. These include a positive control (a known inhibitor of the target enzyme), a negative control (no inhibitor), and a vehicle control (solvent only).

Experimental Workflow

The overall workflow for assessing the inhibitory activity of this compound is depicted below.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Compound Preparation (Serial Dilutions) D Pre-incubation (Enzyme + Inhibitor) A->D B Enzyme & Substrate Preparation B->D C Assay Buffer Preparation C->D E Reaction Initiation (Add Substrate) D->E F Signal Detection (e.g., Absorbance, Fluorescence) E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: A generalized workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway Inhibition

To illustrate a potential mechanism of action, the following diagram depicts the inhibition of a generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Inhibitor 5-isopropyl-1H-indole- 2-carboxylic acid Inhibitor->Kinase2 Gene Gene Expression TF->Gene

Caption: Diagram of a hypothetical kinase cascade inhibited by the test compound.

Protocols

Protocol 1: Determination of IC50 for this compound in a Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical protein kinase using a fluorescence-based assay.

Materials:

  • This compound

  • Recombinant protein kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • DMSO (Dimethyl sulfoxide)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). A 10-point, 3-fold dilution series is recommended.

  • Assay Setup:

    • Prepare the kinase reaction mixture by diluting the kinase and fluorescent peptide substrate in the assay buffer to their final desired concentrations. The optimal concentrations should be determined empirically.

    • Add 5 µL of the kinase reaction mixture to each well of the 384-well plate.

    • Add 50 nL of the serially diluted compound solutions to the appropriate wells. For controls, add 50 nL of DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation and Termination:

    • Prepare an ATP solution in the assay buffer at a concentration equal to the Km of the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the Kinase-Glo® reagent to each well.

  • Signal Detection:

    • Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Protocol 2: Mechanism of Action Study - Determining Inhibition Type

This protocol outlines how to differentiate between competitive, non-competitive, and uncompetitive inhibition.[7]

Materials:

  • Same as Protocol 1.

Procedure:

  • IC50 Determination at Varying Substrate Concentrations:

    • Follow the procedure outlined in Protocol 1.

    • Repeat the IC50 determination at multiple fixed concentrations of the peptide substrate, ranging from below to well above the Km value.

Data Analysis:

  • Lineweaver-Burk Plot:

    • For each substrate concentration series in the presence of different fixed inhibitor concentrations, plot 1/velocity (1/V) versus 1/[Substrate] (1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Dixon Plot:

    • Plot 1/velocity (1/V) versus inhibitor concentration [I] at different fixed substrate concentrations.

    • The intersection point of the lines can also help determine the inhibition constant (Ki).

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values for this compound against a Panel of Kinases

Kinase TargetIC50 (µM)Hill Slope
Kinase A1.251.10.99
Kinase B> 100N/AN/A
Kinase C25.60.90.98
Kinase D8.71.00.99

Table 2: Effect of Substrate Concentration on IC50 for Kinase A

Substrate [ATP] (µM)IC50 (µM)
1 (0.1 x Km)0.5
10 (1 x Km)1.25
50 (5 x Km)6.8
100 (10 x Km)15.2

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions and the biological activity of the compound.

References

Application Notes and Protocols: 5-isopropyl-1H-indole-2-carboxylic Acid as an HIV-1 Integrase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a step vital for establishing persistent infection.[1][2] This lack of a human homologue makes it a prime target for antiretroviral therapy.[2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of drugs that effectively block this process.[3][4] The indole-2-carboxylic acid scaffold has emerged as a promising framework for the development of novel INSTIs.[3][5][6][7] These compounds function by chelating the two divalent magnesium ions (Mg2+) within the enzyme's active site, which are essential for its catalytic activity.[3][5][6] This document provides a detailed overview of the 5-isopropyl-1H-indole-2-carboxylic acid scaffold, its mechanism of action, structure-activity relationships, and detailed protocols for its evaluation as an HIV-1 integrase inhibitor.

Mechanism of Action: Integrase Strand Transfer Inhibition

The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is by targeting the strand transfer (ST) step of the integration process.[3][5][6] The core structure, featuring the indole nucleus and the C2-carboxyl group, acts as a pharmacophore that chelates the two Mg2+ ions in the integrase active site.[3][5][6][7] This chelation prevents the binding of the host DNA and disrupts the catalytic process, thereby inhibiting the integration of viral DNA into the host genome.[4][8]

Mechanism of HIV-1 Integrase Inhibition cluster_IN HIV-1 Integrase Active Site cluster_Inhibitor Inhibitor Action cluster_Outcome Result IN Integrase Enzyme vDNA Viral DNA (vDNA) IN->vDNA binds Mg1 Mg²⁺ IN->Mg1 cofactors Mg2 Mg²⁺ IN->Mg2 Inhibitor Indole-2-Carboxylic Acid Scaffold Chelation Chelation of Mg²⁺ ions (Indole core + Carboxyl group) Inhibitor->Chelation Chelation->Mg1 chelates Chelation->Mg2 chelates Block Strand Transfer Blocked Chelation->Block leads to NoIntegration No Viral DNA Integration Block->NoIntegration

Caption: Mechanism of indole-2-carboxylic acid inhibitors.

Structure-Activity Relationship (SAR)

Optimizing the indole-2-carboxylic acid scaffold is key to enhancing its inhibitory potency. Studies have shown that modifications at various positions on the indole ring significantly impact the compound's activity against HIV-1 integrase. The introduction of a halogenated benzene ring at the C6 position can improve binding with the viral DNA through π-π stacking interactions.[3][4][9] Furthermore, adding a long branch at the C3 position can enhance interactions with a hydrophobic cavity near the active site, markedly increasing the inhibitory effect.[5][6][7]

Caption: Key modification sites on the indole-2-carboxylic acid scaffold.
Quantitative Data Summary

The following table summarizes the in vitro activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase. The 50% inhibitory concentration (IC50) is a measure of the compound's potency.

Compound IDR1 (C3-position)R3 (C6-position)Integrase IC50 (µM)Reference
1 HH32.37[4]
17a HHalogenated benzene ring3.11[3][4][9]
3 HH>50[5][6]
20a Long branchH0.13[5][6][7]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a biochemical assay to determine the direct inhibitory activity of compounds on the strand transfer function of recombinant HIV-1 integrase.

Workflow for In Vitro Integrase Strand Transfer Assay Start Start Step1 1. Prepare Reaction Mix (Buffer, DTT, MnCl₂ or MgCl₂, Recombinant HIV-1 Integrase) Start->Step1 Step2 2. Add Test Compound (e.g., this compound) or Control (DMSO) Step1->Step2 Step3 3. Pre-incubation (Allows compound to bind to integrase) Step2->Step3 Step4 4. Initiate Reaction (Add donor and target DNA substrates) Step3->Step4 Step5 5. Incubation (e.g., 37°C for 1 hour) Step4->Step5 Step6 6. Stop Reaction (Add stop solution, e.g., EDTA) Step5->Step6 Step7 7. Quantify Product Formation (e.g., ELISA, HTRF, Scintillation Proximity Assay) Step6->Step7 End End Step7->End

Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer, a reducing agent (e.g., DTT), a metal cofactor (MnCl₂ or MgCl₂), and purified recombinant HIV-1 integrase.

  • Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include positive controls (known INSTIs like Raltegravir) and negative controls (DMSO vehicle).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the integrase.

  • Reaction Initiation: Start the reaction by adding a mixture of a donor DNA substrate (oligonucleotide mimicking the viral DNA end) and a target DNA substrate.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow the strand transfer reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a strong chelating agent like EDTA.

  • Detection: Quantify the amount of strand transfer product. This can be achieved through various methods, such as ELISA-based assays, Homogeneous Time-Resolved Fluorescence (HTRF), or a scintillation proximity assay (SPA).[8][10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-HIV-1 Assay (p24 Antigen Quantification)

This protocol assesses the ability of a compound to inhibit HIV-1 replication in a cellular context. The p24 antigen is a core viral protein, and its concentration in the cell culture supernatant is proportional to the level of viral replication.[1]

Workflow for Cell-Based Anti-HIV-1 Assay Start Start Step1 1. Cell Plating (Seed susceptible T-cells, e.g., MT-4, in a 96-well plate) Start->Step1 Step2 2. Compound Addition (Add serial dilutions of test compound) Step1->Step2 Step3 3. Viral Infection (Add a laboratory-adapted strain of HIV-1) Step2->Step3 Step4 4. Incubation (37°C, 5% CO₂, for 4-5 days) Step3->Step4 Step5 5. Harvest Supernatant (Collect cell-free supernatant from each well) Step4->Step5 Step6 6. Quantify p24 Antigen (Use a commercial p24 Antigen Capture ELISA kit) Step5->Step6 End End Step6->End

Caption: Workflow for quantifying antiviral activity using p24 ELISA.

Methodology:

  • Cell Plating: Seed a T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) into a 96-well microtiter plate at a predetermined density (e.g., 5 x 10^4 cells/well).[1]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate controls: "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).[1]

  • Infection: Infect the cells by adding a stock of a laboratory-adapted HIV-1 strain at a suitable multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator to allow for multiple rounds of viral replication.[1]

  • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Assay Setup: Prepare a parallel 96-well plate as described in the antiviral assay (Protocol 2), but without adding the virus.

  • Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

Data Analysis and Interpretation

The therapeutic potential of a compound is determined by comparing its efficacy to its toxicity. This is quantified by the Selectivity Index (SI).

ParameterDefinitionHow to CalculateDesired Value
IC50 50% Inhibitory ConcentrationDose-response curve from in vitro biochemical assayLow
EC50 50% Effective ConcentrationDose-response curve from cell-based antiviral assayLow
CC50 50% Cytotoxic ConcentrationDose-response curve from cytotoxicity assayHigh
SI Selectivity IndexCC50 / EC50High (>100)

A high SI value indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells, making it a more promising candidate for further development.

References

Application Notes and Protocols: Synthesis of 5-isopropyl-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole-2-carboxamides are a significant class of heterocyclic compounds that serve as a core scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] Their mechanism of action often involves the inhibition of key cellular targets such as the mycobacterial membrane protein MmpL3, or signaling proteins like EGFR and CDK2 in cancer cells.[2][4][6] This document provides a detailed protocol for the synthesis of 5-isopropyl-1H-indole-2-carboxamide derivatives, a subset of this important class of molecules.

General Synthesis Scheme

The synthesis of 5-isopropyl-1H-indole-2-carboxamide derivatives is typically achieved through a multi-step process. The core indole structure is first formed via a Fischer indole synthesis, followed by hydrolysis of the resulting ester, and finally, amide coupling with a desired amine.

Scheme 1: General Synthetic Pathway

Synthesis_Scheme Start 4-Isopropylphenylhydrazine + Ethyl Pyruvate reagent1 Fischer Indole Synthesis Start->reagent1 IndoleEster Ethyl 5-isopropyl-1H-indole-2-carboxylate reagent2 Saponification (e.g., LiOH or NaOH) IndoleEster->reagent2 IndoleAcid 5-isopropyl-1H-indole-2-carboxylic acid reagent3 Amide Coupling (e.g., HATU, DIPEA, R-NH2) IndoleAcid->reagent3 FinalProduct 5-isopropyl-1H-indole-2-carboxamide Derivative reagent1->IndoleEster reagent2->IndoleAcid reagent3->FinalProduct Synthesis_Workflow start Start Materials: (4-isopropylphenyl)hydrazine + Ethyl Pyruvate step1 Step 1: Fischer Indole Synthesis (Acid Catalyst, Reflux) start->step1 step2 Step 2: Saponification (LiOH or NaOH, RT) step1->step2 step3 Step 3: Amide Coupling (HATU/DIPEA + Amine, RT) step2->step3 purification Purification (Column Chromatography) step3->purification product Final Product: 5-isopropyl-1H-indole-2-carboxamide purification->product EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indole-2-Carboxamide Derivative Inhibitor->EGFR

References

Application Note: High-Throughput Screening of 5-isopropyl-1H-indole-2-carboxylic Acid Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as promising scaffolds for the development of novel therapeutics, including inhibitors of HIV-1 integrase and dual inhibitors of IDO1/TDO.[2][3][4][5][6] The 5-isopropyl-1H-indole-2-carboxylic acid core represents a specific chemotype with potential for the development of targeted therapies. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large chemical libraries to identify initial "hits" with a desired biological activity.

This document provides detailed application notes and experimental protocols for the high-throughput screening of a library of this compound derivatives. The focus of this screening campaign is the identification of novel inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1]

Targeted Signaling Pathway: RAS-RAF-MEK-ERK Cascade

A key signaling pathway often implicated in cancer is the RAS-RAF-MEK-ERK (MAPK) cascade.[1] This pathway relays signals from the cell surface to the nucleus, regulating essential cellular processes like proliferation, differentiation, and survival. The BRAF kinase, a component of this pathway, is a frequent site of activating mutations in various cancers.[1] Therefore, inhibitors targeting kinases within this cascade are of significant therapeutic interest.

Below is a diagram illustrating the core components of the BRAF signaling pathway, a potential target for the this compound library.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation & Activation HTS_Workflow cluster_0 Screening Campaign Library_Prep Compound Library Preparation Primary_Screen Primary HTS (Single Concentration) Library_Prep->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation SAR_Expansion Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Expansion

References

Application Notes: Evaluating the Cytotoxicity of 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-isopropyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds that has garnered significant interest in drug discovery for its diverse biological activities. Some indole derivatives have demonstrated promising cytotoxic effects against cancer cell lines, making them potential candidates for novel anti-cancer therapeutics.[1][2] A critical step in the preclinical evaluation of such compounds is the thorough assessment of their cytotoxic potential. This document provides detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound, enabling researchers to quantify its effects on cell viability, membrane integrity, and the induction of apoptosis.[3]

A multi-parametric approach is recommended for a comprehensive cytotoxicity profile.[3] This involves utilizing assays that measure different cellular endpoints:

  • Metabolic Activity Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.[4]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of intracellular components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[5]

  • Apoptosis Assays (e.g., Annexin V Staining): These assays are designed to detect the biochemical and morphological hallmarks of programmed cell death, or apoptosis.

The following sections provide detailed protocols for these key assays, guidance on data presentation, and visual representations of the experimental workflows and relevant signaling pathways.

Key Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]

Materials:

  • 96-well flat-bottom plates

  • Cells and test compound as in the MTT assay

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes prior to the assay.[9]

    • Medium background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

Data Analysis:

First, subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[3]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis. In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that specifically binds to PS.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[11]

Materials:

  • 6-well plates or T25 flasks

  • Cells and test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.[11]

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[11]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis:

The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound

Cell LineExposure Time (h)MTT Assay IC50 (µM)
Cell Line A24Insert Value
48Insert Value
72Insert Value
Cell Line B24Insert Value
48Insert Value
72Insert Value

Table 2: LDH Release upon Treatment with this compound

Cell LineConcentration (µM)% Cytotoxicity (LDH Assay)
Cell Line AControlInsert Value
IC50Insert Value
2x IC50Insert Value
Cell Line BControlInsert Value
IC50Insert Value
2x IC50Insert Value

Table 3: Apoptosis Induction by this compound

Cell LineConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Cell Line AControlInsert ValueInsert Value
IC50Insert ValueInsert Value
2x IC50Insert ValueInsert Value
Cell Line BControlInsert ValueInsert Value
IC50Insert ValueInsert Value
2x IC50Insert ValueInsert Value

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_data Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis data_analysis Data Acquisition & Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bax/Bak Activation caspase8->bcl2_family tBid caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress / DNA Damage dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of compounds, which are recognized as valuable scaffolds in medicinal chemistry. Derivatives of indole-2-carboxylic acid have shown a wide range of biological activities, including acting as inhibitors of enzymes such as HIV-1 integrase and as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[1][2] The indole core is a key structural motif in many natural products and pharmaceuticals.[3] The versatility of the indole-2-carboxylic acid scaffold makes it a valuable building block in the development of new therapeutic agents.[4] This document provides a detailed protocol for the scale-up synthesis of this compound, based on established chemical transformations.

Proposed Synthetic Pathway

The proposed synthetic route for the scale-up production of this compound is a three-step process commencing with the commercially available 4-isopropylaniline. The pathway involves:

  • Diazotization and Reduction: Conversion of 4-isopropylaniline to 4-isopropylphenylhydrazine hydrochloride.

  • Fischer Indole Synthesis: Cyclization of 4-isopropylphenylhydrazine with ethyl pyruvate to form ethyl 5-isopropyl-1H-indole-2-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final product, this compound.

This pathway is designed to be robust and scalable, utilizing common reagents and reaction conditions amenable to industrial production.

Synthetic_Pathway 4-isopropylaniline 4-isopropylaniline 4-isopropylphenylhydrazine_HCl 4-isopropylphenylhydrazine hydrochloride 4-isopropylaniline->4-isopropylphenylhydrazine_HCl 1. NaNO2, HCl 2. SnCl2 ethyl_5_isopropyl_indole_2_carboxylate ethyl 5-isopropyl-1H-indole- 2-carboxylate 4-isopropylphenylhydrazine_HCl->ethyl_5_isopropyl_indole_2_carboxylate Ethyl pyruvate, Acid catalyst (e.g., H2SO4) 5_isopropyl_indole_2_carboxylic_acid 5-isopropyl-1H-indole- 2-carboxylic acid ethyl_5_isopropyl_indole_2_carboxylate->5_isopropyl_indole_2_carboxylic_acid NaOH, EtOH/H2O

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-isopropylphenylhydrazine hydrochloride

This procedure outlines the diazotization of 4-isopropylaniline followed by in-situ reduction to the corresponding hydrazine hydrochloride.

Materials and Equipment:

  • 4-isopropylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride (SnCl₂)

  • Jacketed reactor with overhead stirring, temperature control, and addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the reactor with 4-isopropylaniline (1.0 eq) and concentrated hydrochloric acid (approx. 10 volumes).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • In a separate vessel, prepare a solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the diazonium salt solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at low temperature for 2-3 hours, allowing a precipitate to form.

  • Isolate the solid product by filtration and wash with cold water.

  • Dry the product under vacuum at 40-50 °C to yield 4-isopropylphenylhydrazine hydrochloride.

Step1_Workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Work-up Charge_Reactants Charge 4-isopropylaniline and HCl Cooling1 Cool to 0-5 °C Charge_Reactants->Cooling1 Add_NaNO2 Add NaNO2 solution Cooling1->Add_NaNO2 Stir1 Stir for 1 hour Add_NaNO2->Stir1 Add_SnCl2 Add SnCl2 solution Stir1->Add_SnCl2 Stir2 Stir for 2-3 hours Add_SnCl2->Stir2 Filtration Filter the solid Stir2->Filtration Washing Wash with cold water Filtration->Washing Drying Dry under vacuum Washing->Drying Final_Product1 4-isopropylphenylhydrazine HCl Drying->Final_Product1

Caption: Workflow for the synthesis of 4-isopropylphenylhydrazine hydrochloride.

Step 2: Fischer Indole Synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate

This step involves the acid-catalyzed condensation and cyclization of 4-isopropylphenylhydrazine hydrochloride with ethyl pyruvate.

Materials and Equipment:

  • 4-isopropylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (or other suitable solvent like acetic acid)

  • Sulfuric acid (or other acid catalyst like polyphosphoric acid)

  • Jacketed reactor with overhead stirring, reflux condenser, and temperature control

  • Crystallization vessel

  • Filtration and drying equipment

Procedure:

  • Charge the reactor with 4-isopropylphenylhydrazine hydrochloride (1.0 eq) and ethanol (approx. 10 volumes).

  • Add ethyl pyruvate (1.1 eq) to the suspension.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring to precipitate the crude product.

  • Isolate the solid by filtration and wash thoroughly with water to remove residual acid and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 5-isopropyl-1H-indole-2-carboxylate.

  • Dry the purified product under vacuum.

Step2_Workflow cluster_reaction Reaction cluster_workup2 Work-up and Purification Charge_Reactants2 Charge hydrazine, ethyl pyruvate, and ethanol Add_Catalyst Add sulfuric acid Charge_Reactants2->Add_Catalyst Reflux Heat to reflux for 4-6 hours Add_Catalyst->Reflux Cooling2 Cool to room temperature Reflux->Cooling2 Precipitation Precipitate in cold water Cooling2->Precipitation Filtration2 Filter the solid Precipitation->Filtration2 Washing2 Wash with water Filtration2->Washing2 Recrystallization Recrystallize from ethanol/water Washing2->Recrystallization Drying2 Dry under vacuum Recrystallization->Drying2 Final_Product2 ethyl 5-isopropyl-1H-indole-2-carboxylate Drying2->Final_Product2

Caption: Workflow for the Fischer indole synthesis of the ethyl ester intermediate.

Step 3: Hydrolysis of ethyl 5-isopropyl-1H-indole-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials and Equipment:

  • ethyl 5-isopropyl-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Jacketed reactor with overhead stirring and reflux condenser

  • Filtration and drying equipment

Procedure:

  • Charge the reactor with ethyl 5-isopropyl-1H-indole-2-carboxylate (1.0 eq), ethanol (5-10 volumes), and a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., toluene or heptane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Stir the slurry for a period to ensure complete precipitation.

  • Isolate the product by filtration, wash with cold water until the filtrate is neutral.

  • Dry the final product, this compound, under vacuum at 50-60 °C.

Step3_Workflow cluster_hydrolysis Hydrolysis cluster_workup3 Work-up and Purification Charge_Reactants3 Charge ester, NaOH, ethanol, and water Reflux3 Heat to reflux for 2-4 hours Charge_Reactants3->Reflux3 Cooling3 Cool to room temperature Reflux3->Cooling3 Evaporation Remove ethanol Cooling3->Evaporation Washing3 Wash with organic solvent Evaporation->Washing3 Acidification Acidify with HCl Washing3->Acidification Filtration3 Filter the solid Acidification->Filtration3 Washing4 Wash with cold water Filtration3->Washing4 Drying3 Dry under vacuum Washing4->Drying3 Final_Product3 This compound Drying3->Final_Product3

Caption: Workflow for the hydrolysis to the final carboxylic acid product.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis of this compound based on analogous procedures reported in the literature.

Table 1: Reagent Quantities and Reaction Parameters

StepStarting MaterialReagent 1Reagent 2Catalyst/SolventTemperature (°C)Time (h)
14-isopropylanilineNaNO₂SnCl₂HCl, Water0-104-5
24-isopropylphenylhydrazine HClEthyl pyruvate-H₂SO₄, Ethanol78-804-6
3ethyl 5-isopropyl-1H-indole-2-carboxylateNaOH-Ethanol, Water78-802-4

Table 2: Expected Yields and Purity

StepProductTheoretical Yield (per mole of starting material)Expected Yield (%)Purity (by HPLC)
14-isopropylphenylhydrazine hydrochloride186.68 g85-95%>95%
2ethyl 5-isopropyl-1H-indole-2-carboxylate231.29 g70-85%>98% (after recrystallization)
3This compound203.24 g90-98%>99% (after purification)

Conclusion

The provided protocol offers a comprehensive and scalable approach for the synthesis of this compound. This compound serves as a valuable intermediate for the development of novel pharmaceuticals. The described procedures are based on well-established and reliable chemical reactions, making them suitable for implementation in a larger-scale laboratory or pilot plant setting. Careful monitoring of reaction parameters and adherence to good manufacturing practices are essential for ensuring high yield and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis of 5-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 5-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a 5-substituted indole is resulting in a very low yield. What are the common causes?

Low yields are a frequent issue and can be attributed to several factors. The electronic properties of the substituent at the 5-position of the phenylhydrazine play a crucial role. Electron-withdrawing groups, such as bromo or nitro groups, can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and potentially requiring stronger acids or higher temperatures.[1] Conversely, while electron-donating groups can increase the rate of reaction, they can also promote side reactions like N-N bond cleavage, especially when paired with an electron-rich carbonyl compound.[2] Other common causes for low yields include unstable hydrazone intermediates, product decomposition under harsh acidic conditions, and suboptimal reaction conditions (temperature and acid strength).[2]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Common side reactions in the Fischer indole synthesis include:

  • N-N Bond Cleavage: This is a significant issue, particularly with electron-donating groups on either the phenylhydrazine or the carbonyl component.[2] This cleavage leads to the formation of aniline and byproducts from the carbonyl compound.[3] To mitigate this, optimizing the acid catalyst and temperature is crucial.

  • Aldol Condensation: Enolizable aldehydes and ketones can undergo self-condensation under acidic conditions, consuming the starting material.[2] Using a non-enolizable carbonyl partner or carefully controlling the reaction temperature can minimize this.

  • Formation of Regioisomers: When using unsymmetrical ketones, a mixture of indole regioisomers can be formed. The choice of acid catalyst and its concentration can significantly influence the product ratio.[2]

Q3: My reaction has failed completely, with only starting material or an unidentifiable tar-like substance remaining. What could have gone wrong?

Complete reaction failure can occur due to several reasons. The hydrazone intermediate may be unstable under the reaction conditions and decompose before cyclization.[1][2] In some cases, the indole product itself might be unstable in strong acid and polymerize, leading to the formation of tars.[4] It is also possible that the combination of substituents on your phenylhydrazine and carbonyl compound makes the desired cyclization pathway energetically unfavorable, favoring decomposition pathways instead.[2]

Q4: How does the choice of acid catalyst affect the synthesis of 5-substituted indoles?

The acid catalyst is a critical parameter. A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal choice depends on the specific substrates. For phenylhydrazines with electron-withdrawing groups, a stronger acid might be necessary to facilitate cyclization.[1] However, stronger acids can also promote side reactions and product degradation. Therefore, screening different acid catalysts and their concentrations is often necessary to optimize the reaction.

Troubleshooting Guides

Problem 1: Low to No Product Formation

Possible Cause Recommended Solution
Unstable Hydrazone Intermediate Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[1][2]
Inappropriate Acid Catalyst or Reaction Conditions The choice of acid catalyst is crucial and may require optimization.[1] Experiment with different Brønsted or Lewis acids and vary the reaction temperature and time.
Electron-Withdrawing Group on Phenylhydrazine The presence of an electron-withdrawing group like a bromo substituent can hinder the cyclization. Stronger acids or higher temperatures may be required.[1]
Decomposition of Product The indole product may be sensitive to strong acid. Neutralize the acid as soon as the reaction is complete during the workup.
Impure Starting Materials Ensure the purity of the phenylhydrazine and carbonyl compounds through appropriate purification methods like recrystallization or distillation.

Problem 2: Formation of Multiple Products (Regioisomers or Side Products)

Possible Cause Recommended Solution
Use of an Unsymmetrical Ketone The regioselectivity is influenced by the acidity of the medium and steric effects.[2] Experiment with different acid catalysts and concentrations to influence the product distribution.[2]
Aldol Condensation Byproducts Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction. If possible, use a non-enolizable carbonyl compound.[2]
Oxidative Side Reactions Indoles can be prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities.[2]

Data Presentation

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with an Unsymmetrical Ketone (Methyl Ethyl Ketone) and Phenylhydrazine

Acid CatalystConcentrationMajor Product
90% (w/w) H₃PO₄High3-methyl-2-ethylindole
30% (w/w) H₂SO₄Low3-methyl-2-ethylindole
83% (w/w) P₂O₅ in H₂OHigh2,3-dimethylindole
70% (w/w) H₂SO₄High2,3-dimethylindole

Data adapted from Palmer, B. A., and J. M. Harris. Journal of the Chemical Society B: Physical Organic (1969): 549-554.[2]

Table 2: Yields of Solvent-Free Fischer Indole Synthesis with Phenylhydrazine and Various Ketones using p-Toluenesulfonic Acid

KetoneProductYield (%)
Cyclohexanone1,2,3,4-Tetrahydrocarbazole94
Cyclopentanone1,2-Cyclopentenoindole92
Acetophenone2-Phenylindole85

Data adapted from a study on solvent-free Fischer indole synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol involves the reaction of (4-bromophenyl)hydrazine hydrochloride with acetone using zinc chloride as the catalyst.

  • Hydrazone Formation (can be performed in situ):

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1–1.5 eq) to the solution and stir at room temperature for 30–60 minutes.

    • Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization:

    • To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.

Protocol 2: Synthesis of 2,3-Dimethyl-5-nitro-1H-indole

This protocol describes the synthesis of a 5-nitro-substituted indole from 4-nitrophenylhydrazine and methyl ethyl ketone.

  • Reaction Setup:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 4-nitrophenylhydrazine (0.1 mol) and methyl ethyl ketone (0.11 mol).

    • Add glacial acetic acid (100 mL).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 118 °C) with stirring for 4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice water.

    • The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 2,3-dimethyl-5-nitro-1H-indole.

Visualizations

Fischer_Indole_Workflow start Start reagents 1. Phenylhydrazine + Aldehyde/Ketone start->reagents hydrazone 2. Hydrazone Formation (Optional Isolation) reagents->hydrazone cyclization 3. Acid-Catalyzed Cyclization hydrazone->cyclization workup 4. Reaction Quenching & Neutralization cyclization->workup extraction 5. Extraction workup->extraction purification 6. Purification (Chromatography/ Recrystallization) extraction->purification product Final 5-Substituted Indole purification->product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting_Tree start Low or No Yield check_sm Starting Materials Pure? start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm No check_conditions Reaction Conditions Optimal? check_sm->check_conditions Yes purify_sm->check_conditions optimize_conditions Optimize Acid Catalyst, Temperature, & Time check_conditions->optimize_conditions No check_side_reactions Evidence of Side Reactions? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Modify Conditions to Minimize Side Reactions (e.g., inert atmosphere, lower temp.) check_side_reactions->mitigate_side_reactions Yes consider_alt_route Consider Alternative Synthetic Route check_side_reactions->consider_alt_route No mitigate_side_reactions->consider_alt_route

Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.

Fischer_Mechanism Fischer Indole Synthesis Mechanism step1 Phenylhydrazine + Ketone/Aldehyde step2 Phenylhydrazone step1->step2 H⁺ step3 Enamine Tautomer step2->step3 Tautomerization step4 [3,3]-Sigmatropic Rearrangement step3->step4 H⁺, Heat step5 Di-imine Intermediate step4->step5 step6 Cyclization step5->step6 Aromatization step7 Ammonia Elimination step6->step7 step8 Indole Product step7->step8 -NH₃

Caption: Simplified mechanism of the Fischer indole synthesis.

References

Technical Support Center: Purification of 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-isopropyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude reaction mixture of this compound synthesized via the Fischer indole synthesis?

The most common impurities originating from a Fischer indole synthesis using 4-isopropylphenylhydrazine and pyruvic acid are:

  • Unreacted Starting Materials: 4-isopropylphenylhydrazine and pyruvic acid.

  • Side-Reaction Products: The Fischer indole synthesis can sometimes yield minor isomers or polymeric materials, though this is dependent on the specific reaction conditions.[1][2]

  • Residual Acid Catalyst: Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) used to catalyze the reaction may be present.[3]

Q2: My crude product is a dark, oily residue. How can I best approach its purification?

A dark, oily crude product often indicates the presence of polymeric byproducts or other colored impurities. A multi-step purification strategy is recommended:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral and basic impurities.

  • Recrystallization: Once a solid is obtained, recrystallization is an excellent technique for removing closely related impurities and achieving high purity.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography can be employed to separate compounds with different polarities.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

Difficulties in crystallization can arise from several factors:

  • Purity: The presence of impurities can inhibit crystal formation. It is advisable to perform an acid-base extraction first to improve the purity of the material.

  • Solvent Choice: The ideal solvent is one in which the compound is soluble when hot but sparingly soluble at room temperature or below. For carboxylic acids, common recrystallization solvents include ethanol, ethyl acetate, or mixtures of these with hexanes or water.[4][5]

  • Supersaturation: The solution may not be sufficiently concentrated. Try slowly evaporating some of the solvent.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Q4: What are the recommended starting conditions for column chromatography of this compound?

For acidic compounds like this compound, tailing on silica gel columns can be an issue. To mitigate this, it is common to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective. The addition of a small percentage of methanol can be used to elute highly polar compounds.

Data Presentation

PropertyThis compound4-isopropylphenylhydrazinePyruvic Acid
Molecular Formula C₁₂H₁₃NO₂C₉H₁₄N₂C₃H₄O₃
Molecular Weight 203.24 g/mol [6]150.22 g/mol 88.06 g/mol
Appearance Off-white to pale yellow solid (expected)-Colorless to yellow liquid
Melting Point Not available in searched literature. Indole-2-carboxylic acid melts at 202-206 °C.[7]-11.8 °C
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Soluble in aqueous base.-Miscible with water, ethanol, and diethyl ether.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be set aside.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. Good solvents will dissolve the compound when hot but not at room temperature. Common solvents to screen are ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: First, analyze the crude mixture by thin-layer chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), with the addition of ~0.5% acetic acid. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with the initial, least polar eluting solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Solid Obtained chromatography Column Chromatography extraction->chromatography Oily Product recrystallization->chromatography Impurities Remain pure_product Pure 5-isopropyl-1H-indole- 2-carboxylic acid recrystallization->pure_product High Purity chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization start No Crystals Form Upon Cooling issue1 Compound is too soluble? start->issue1 issue2 Solution is not concentrated enough? start->issue2 issue3 Impurities inhibiting crystallization? start->issue3 solution2 Try a different solvent or solvent mixture issue1->solution2 solution1 Concentrate the solution (evaporate solvent) issue2->solution1 solution4 Further purify by another method (e.g., chromatography) issue3->solution4 solution3 Induce crystallization: - Scratch flask - Add seed crystal solution1->solution3

Caption: Troubleshooting guide for failed crystallization attempts.

References

Technical Support Center: Synthesis of 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropyl-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Fischer Indole Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

The initial step typically involves the Fischer indole synthesis, reacting (4-isopropylphenyl)hydrazine with ethyl pyruvate in the presence of an acid catalyst.

Problem 1: Low or No Yield of the Desired Indole Ester

Potential CauseSuggested Solution
Inefficient Hydrazone Formation Ensure the (4-isopropylphenyl)hydrazine and ethyl pyruvate are of high purity. Consider pre-forming the hydrazone before adding the acid catalyst for the cyclization step.
Suboptimal Acid Catalyst The choice of acid catalyst is critical. Common catalysts include Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst may need to be determined empirically. Polyphosphoric acid (PPA) is often effective but can lead to charring at high temperatures. A milder acid like acetic acid can be attempted if decomposition is observed.[1]
Incorrect Reaction Temperature The Fischer indole synthesis is temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, decomposition of the starting materials, intermediates, or product can occur. Monitor the reaction temperature closely and consider a temperature optimization study.
N-N Bond Cleavage Electron-donating groups on the phenylhydrazine, such as the isopropyl group, can sometimes promote a side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, preventing indole formation.[2] Using a milder acid catalyst and lower reaction temperatures may mitigate this issue.
Product Instability The indole product may be sensitive to the strong acidic conditions. Neutralize the reaction mixture promptly upon completion to prevent product degradation.

Problem 2: Formation of a Complex Mixture of Byproducts

Potential CauseSuggested Solution
Side Reactions of Ethyl Pyruvate Under acidic conditions, ethyl pyruvate can undergo self-condensation or other side reactions. Ensure slow addition of the acid catalyst or maintain a lower reaction temperature to minimize these reactions.
Oxidation of the Indole Product Indoles can be susceptible to oxidation, leading to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Alternative Cyclization Pathways Although less common with a para-substituted phenylhydrazine, alternative cyclization pathways can sometimes lead to isomeric byproducts. Purification by column chromatography is typically required to isolate the desired product.
Stage 2: Hydrolysis of Ethyl 5-isopropyl-1H-indole-2-carboxylate

The second stage involves the hydrolysis of the ethyl ester to the final carboxylic acid product, typically using a base like sodium hydroxide or potassium hydroxide, followed by acidification.

Problem 3: Incomplete Hydrolysis

Potential CauseSuggested Solution
Insufficient Reaction Time or Temperature Ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating can often drive the hydrolysis to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is no longer visible.
Inadequate Amount of Base Use a sufficient molar excess of the base (e.g., NaOH or KOH) to ensure complete saponification of the ester.
Poor Solubility The starting ester may have limited solubility in the aqueous base. Adding a co-solvent such as ethanol or methanol can improve solubility and facilitate the reaction.

Problem 4: Presence of Decarboxylation Byproduct (5-isopropyl-1H-indole)

Potential CauseSuggested Solution
Harsh Reaction Conditions Indole-2-carboxylic acids are prone to decarboxylation, especially at elevated temperatures in acidic or basic solutions.[3] Avoid excessive heating during the hydrolysis and the subsequent acidification and work-up steps.
Overly Acidic Conditions during Work-up During the acidification step to precipitate the carboxylic acid, avoid a large excess of strong acid, as this can promote decarboxylation. Adjust the pH carefully to precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Fischer indole synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate?

A: While yields can vary significantly based on the specific conditions used, a Chinese patent describes a general procedure for substituted indole-2-carboxylic acids with an overall yield of around 64% for the two-step process.

Q2: My final this compound product is colored. How can I purify it?

A: Colored impurities are often due to oxidation byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common and effective purification method. Treating the solution with activated charcoal during recrystallization can also help to remove colored impurities.

Q3: Can I use (4-isopropylphenyl)hydrazine hydrochloride directly in the Fischer indole synthesis?

A: Yes, the hydrochloride salt of the hydrazine is often used. The acid for the cyclization can be added separately, or in some procedures, the inherent acidity from the salt is sufficient, sometimes with the addition of a co-solvent like acetic acid.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.

Experimental Protocols

Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)

This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylic acid esters.

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride and ethyl pyruvate in a suitable solvent such as ethanol. The reaction is typically carried out at a temperature of 50-80°C and monitored for 3-5 hours until completion.

  • Cyclization: After the formation of the hydrazone, the solvent is removed, and the crude hydrazone is subjected to cyclization. This is achieved by heating in the presence of an acid catalyst. A common choice is polyphosphoric acid (PPA), with the reaction temperature carefully controlled to avoid decomposition.

  • Work-up and Purification: Upon completion of the cyclization, the reaction mixture is cooled and quenched by pouring it onto ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude ethyl 5-isopropyl-1H-indole-2-carboxylate is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Hydrolysis to this compound
  • Saponification: The purified ethyl 5-isopropyl-1H-indole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is refluxed for 0.5-1 hour until the ester is fully consumed (as monitored by TLC).

  • Acidification and Isolation: After cooling the reaction mixture, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with a mineral acid (e.g., HCl) to a pH of 3-4, causing the carboxylic acid to precipitate.

  • Purification: The precipitated this compound is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Hydrolysis Hydrazine (4-isopropylphenyl)hydrazine Indole_Ester Ethyl 5-isopropyl-1H- indole-2-carboxylate Hydrazine->Indole_Ester Acid Catalyst (e.g., PPA) Heat Pyruvate Ethyl Pyruvate Pyruvate->Indole_Ester Carboxylic_Acid 5-isopropyl-1H-indole- 2-carboxylic acid Indole_Ester->Carboxylic_Acid 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Fischer Indole Synthesis Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst Check_Purity->Optimize_Catalyst High Purity Impure Impure Starting Materials Check_Purity->Impure Low Purity Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Suboptimal Suboptimal Reaction Conditions Optimize_Catalyst->Suboptimal Inert_Atmosphere Use Inert Atmosphere Optimize_Temp->Inert_Atmosphere Optimize_Temp->Suboptimal Milder_Conditions Consider Milder Conditions (e.g., milder acid, lower temp) Inert_Atmosphere->Milder_Conditions Side_Reactions Side Reactions Dominating Inert_Atmosphere->Side_Reactions Oxidation suspected Milder_Conditions->Side_Reactions N-N cleavage suspected

Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.

Side_Reactions Hydrazone Hydrazone Intermediate Desired_Product Ethyl 5-isopropyl-1H- indole-2-carboxylate Hydrazone->Desired_Product [3,3]-Sigmatropic Rearrangement NN_Cleavage N-N Bond Cleavage Products Hydrazone->NN_Cleavage Acid-catalyzed (Side Reaction) Decarboxylation 5-isopropyl-1H-indole Carboxylic_Acid 5-isopropyl-1H-indole- 2-carboxylic acid Carboxylic_Acid->Decarboxylation Heat/Strong Acid (Side Reaction)

Caption: Key side reactions in the synthesis pathway.

References

Technical Support Center: Recrystallization of 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-isopropyl-1H-indole-2-carboxylic acid. The information is targeted toward researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. High levels of impurities are present, depressing the melting point of the mixture. 3. The cooling rate is too rapid.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider pre-purification by another method, such as column chromatography, if impurities are significant. 3. Insulate the flask to slow down the cooling process.
No crystals form upon cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation to initiate crystal growth. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of the pure compound. 4. If the compound remains soluble, consider a different solvent or an anti-solvent system.
Low yield of recovered crystals 1. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent necessary for complete dissolution. Cool the filtrate in an ice bath to maximize crystal recovery. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure 1. Colored impurities are present in the crude material. 2. Rapid crystallization has trapped impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Ensure a slow cooling rate to allow for selective crystallization. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: A definitive solvent has not been published for this specific molecule. However, based on its structure (a carboxylic acid and an indole ring), polar solvents are a good starting point due to the principle of "like dissolves like".[1] A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] We recommend performing small-scale solubility tests with solvents such as ethanol, methanol, acetone, ethyl acetate, and water, or mixtures like ethanol/water.[2]

Q2: How do I perform a small-scale solubility test?

A2: Place a few milligrams of your compound into several test tubes. To each tube, add a small amount (e.g., 0.5 mL) of a different solvent. Observe the solubility at room temperature. If the compound does not dissolve, heat the test tube gently in a warm water bath to observe if it dissolves at a higher temperature. A suitable solvent will dissolve the compound when hot and show poor solubility at room temperature.

Q3: When should I consider using a solvent/anti-solvent system?

A3: A solvent/anti-solvent system is beneficial when your compound is highly soluble in one solvent even at low temperatures, or poorly soluble in another.[1] In this method, dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble). Then, slowly add the "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is an ethanol/water mixture.[2]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To prevent this, you can try using a lower boiling point solvent, using more solvent to keep the compound dissolved at a lower temperature during cooling, or allowing the solution to cool more slowly.[1]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Workflow start Start: Crude Solid solubility_test Perform Solubility Tests start->solubility_test select_solvent Select Optimal Solvent/System solubility_test->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool oiling_out Oiling Out Occurs? cool->oiling_out crystals_form Crystals Formed? collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume crystals_form->troubleshoot_no_crystals No end End: Pure Crystals collect_crystals->end troubleshoot_no_crystals->cool oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve

Caption: Recrystallization and troubleshooting workflow.

Solvent_Selection_Logic start Start: Solubility Test with This compound dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No consider_antisolvent Consider for Solvent/ Anti-Solvent System dissolves_cold->consider_antisolvent Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No poor_solvent Poor Solvent: Discard insoluble_hot->poor_solvent Yes

Caption: Logic for selecting a suitable recrystallization solvent.

References

Removal of unreacted starting materials in 5-isopropyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted starting materials during the synthesis of 5-isopropyl-1H-indole-2-carboxylic acid, a process commonly achieved via the Fischer indole synthesis.

Troubleshooting Guide

This section addresses common issues observed after the initial reaction workup.

Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) of Crude Product

Question: My initial TLC of the crude reaction mixture shows multiple spots. What are the likely impurities and how can I address this?

Answer: Multiple spots are common in Fischer indole syntheses. The impurities likely consist of:

  • Unreacted (4-isopropylphenyl)hydrazine: This starting material is basic and typically polar, resulting in a low Retention factor (Rf) value on a normal-phase silica TLC plate.

  • Unreacted Pyruvic Acid (or its ester): This starting material is highly polar and may remain at the baseline (Rf ≈ 0) of the TLC plate.

  • Side-Reaction Products: The acidic conditions of the Fischer synthesis can lead to various byproducts.[1]

  • Polymerized or Oxidized Material: Indoles can be sensitive to strong acids and air, leading to colored impurities, often appearing as a streak or a spot at the TLC baseline.[2][3]

Troubleshooting Steps:

  • Initial Acid/Base Wash: Before further purification, perform a liquid-liquid extraction. An acid wash (e.g., 1M HCl) will remove the basic hydrazine starting material, while a subsequent basic wash (e.g., saturated sodium bicarbonate) can help remove some acidic impurities, although it will also extract your carboxylic acid product.[2] A more effective strategy is an acid-base workup designed to isolate the acidic product.

  • Purification Method Selection: Based on the TLC, select an appropriate purification method. If impurities are well-separated from the product, column chromatography is effective.[4] If the product is the major spot and appears crystalline, recrystallization is a good first choice.[2]

Issue 2: Crude Product is a Dark Oil or Discolored Solid

Question: My product has a pinkish or dark brown color and is difficult to handle. What causes this and how can I purify it?

Answer: Indole derivatives can oxidize when exposed to air and light, or degrade/polymerize in the presence of strong acid catalysts at high temperatures, leading to discoloration.[3]

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The mixture is heated for a few minutes and then hot-filtered to remove the charcoal and adsorbed colored impurities.

  • Column Chromatography: Silica gel column chromatography is very effective at separating colored impurities and polymerized material from the desired product.[4] These highly polar impurities will often adhere strongly to the top of the column.

  • Optimize Reaction Conditions: In future syntheses, consider using milder acid catalysts (e.g., acetic acid instead of polyphosphoric acid), lowering the reaction temperature, or ensuring the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound via the Fischer indole synthesis? The most common starting materials are (4-isopropylphenyl)hydrazine and pyruvic acid, which react under acidic conditions.[5][6]

Q2: How can I effectively remove the unreacted (4-isopropylphenyl)hydrazine? The most effective method is an acidic wash during the workup. Dissolve your crude product in an organic solvent like ethyl acetate. Wash this solution with 1M HCl. The basic hydrazine will react with the acid to form a salt, which is soluble in the aqueous layer and is thus removed.[2]

Q3: My product is a carboxylic acid. Can I still use an acid-base extraction for purification? Yes, an acid-base extraction is an excellent method to separate your acidic product from neutral or basic impurities.[4] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). Your carboxylic acid product will move into the aqueous layer as its carboxylate salt. The organic layer, containing non-acidic impurities, can be discarded. Afterwards, re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out, then collect it by filtration.

Q4: What are the best purification techniques if both recrystallization and extraction fail to yield a pure product? Silica gel column chromatography is the most powerful technique for purifying difficult mixtures.[4] It allows for the separation of compounds with very similar polarities. For indole-2-carboxylic acids, a mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane is often effective.[4][7] Adding a small percentage of acetic or formic acid to the eluent can improve peak shape for acidic compounds.[7]

Q5: My TLC shows a spot with an Rf value very close to my product. What could it be and how do I separate it? This could be an isomeric indole product or a closely related side-product from the synthesis.[2] Separation of such impurities often requires careful column chromatography. Experiment with different solvent systems for your TLC to maximize the separation between the spots (ΔRf); this optimized solvent system will be the best starting point for your column chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Product Isolation

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.

  • Wash: The initial organic layer, which contains neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and should be determined experimentally on a small scale first.[2] A good solvent will dissolve the compound when hot but not when cold.

  • Solvent Selection: Test various solvents. Common choices for indole carboxylic acids include ethanol/water, ethyl acetate/hexane, or toluene.[4][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If needed, further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use standard silica gel as the stationary phase.[2]

  • Mobile Phase (Eluent) Selection: Determine the best solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. For acidic compounds, adding ~1% acetic acid to the eluent can prevent streaking and improve separation.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexane/ethyl acetate) if necessary (gradient elution).

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]

Data Presentation

Table 1: Typical TLC Profile of Fischer Indole Synthesis Mixture

CompoundTypical Rf Value (8:2 Hexane:Ethyl Acetate)Appearance under UV Light (254 nm)
This compound (Product) 0.3 - 0.4Quenching (Dark Spot)
(4-isopropylphenyl)hydrazine (Starting Material)0.1 - 0.2Quenching (Dark Spot)
Pyruvic Acid (Starting Material)~0.0Quenching (Dark Spot at Baseline)
Non-polar byproducts0.6 - 0.8Varies

Note: Rf values are illustrative and can vary significantly based on the exact TLC plate, solvent system, and spotting concentration.

Table 2: Common Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Recrystallization Ethanol / WaterGood for moderately polar compounds. Product dissolves in hot ethanol, and water is added until cloudy, then reheated to clarify and cooled.[4]
Ethyl Acetate / HexaneA versatile system where the product is soluble in ethyl acetate and insoluble in hexane.[8]
TolueneSuitable for aromatic compounds; good for obtaining high-quality crystals.
Column Chromatography Hexane / Ethyl Acetate (+1% Acetic Acid)A standard, tunable polarity system. Acetic acid suppresses the deprotonation of the carboxylic acid, leading to better peak shapes.[7]
Dichloromethane / MethanolA more polar system for products that are not very soluble in ethyl acetate.[4]

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Reaction Mixture TLC Analyze by TLC Crude->TLC Extraction Acid-Base Extraction TLC->Extraction Basic/Acidic Impurities Detected Recrystal Recrystallization TLC->Recrystal Product is Major Spot & Appears Crystalline Column Column Chromatography Extraction->Column Impurities Still Present Pure Pure Product Extraction->Pure Successful Column->Pure Successful Recrystal->Column Impurities Remain Recrystal->Pure Successful

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting decision tree for purification based on TLC analysis.

References

Technical Support Center: Characterization of Impurities in 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-isopropyl-1H-indole-2-carboxylic acid. The information provided is designed to assist in the identification and characterization of impurities that may be encountered during synthesis, purification, and stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These impurities originate from the manufacturing process. Given that the Fischer indole synthesis is a common route for this compound, potential impurities include:

    • Unreacted Starting Materials: Such as 4-isopropylaniline and pyruvic acid (or its ester).

    • Intermediates: For example, the corresponding phenylhydrazone formed between 4-isopropylaniline and pyruvic acid.

    • Byproducts: Arising from side reactions inherent to the Fischer indole synthesis, which can be sensitive to reaction conditions like temperature and acid strength.[1][2] Unwanted byproducts such as those from aldol condensation or Friedel-Crafts type reactions are also a possibility.[1]

  • Degradation Products: These impurities form due to the decomposition of the active pharmaceutical ingredient (API) under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.

  • Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.

Q2: How can I identify an unknown peak in my HPLC chromatogram?

A2: Identifying an unknown peak requires a systematic approach:

  • Review the Synthesis Route: Understanding the synthetic pathway can provide clues about potential process-related impurities.[1][2]

  • Conduct Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and match their retention times with the unknown peak.

  • Utilize Hyphenated Techniques: Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining the molecular weight of the impurity. Further fragmentation using MS/MS can provide structural information.

  • Isolation and Spectroscopic Analysis: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. The isolated impurity can then be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to elucidate its structure.

Q3: What are the typical storage conditions to minimize the formation of degradation impurities?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept in a cool, dry place. The specific storage temperature should be based on stability studies, but refrigeration is often recommended for indole derivatives to slow down potential degradation pathways.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Interaction of the carboxylic acid group with the stationary phase. 3. Sample solvent incompatible with the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add a small amount of trifluoroacetic acid or formic acid). 3. Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a consistent temperature. 3. Use a guard column and ensure proper sample filtration. If the column is old, replace it.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a robust needle wash program in the autosampler.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Detector lamp aging. 3. Contaminated mobile phase.1. Degas the mobile phase thoroughly. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Use HPLC-grade solvents and prepare fresh mobile phase.

Data Presentation: Potential Impurities

The following table summarizes potential impurities of this compound, their likely sources, and methods for their characterization.

Impurity Name Potential Source Characterization Methods
4-IsopropylanilineStarting MaterialHPLC, GC-MS
Pyruvic AcidStarting MaterialHPLC, LC-MS
This compound ethyl esterIntermediate (if ester hydrolysis is the final step)HPLC, LC-MS, NMR
5-isopropyl-1H-indoleDecarboxylation ProductHPLC, LC-MS, GC-MS
Oxidized derivatives (e.g., hydroxylated species)Degradation (Oxidation)HPLC, LC-MS/MS
Isomeric impuritiesSide reactions during synthesisHPLC, LC-MS, NMR

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

Visualizations

Experimental Workflow for Impurity Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_UPLC HPLC/UPLC Analysis Dissolution->HPLC_UPLC Purity Profile LC_MS LC-MS Analysis HPLC_UPLC->LC_MS For Unknowns Isolation Preparative HPLC HPLC_UPLC->Isolation If necessary Identify_Known Identify Known Impurities HPLC_UPLC->Identify_Known Characterize_Unknown Characterize Unknown Impurities LC_MS->Characterize_Unknown Structure_Elucidation NMR, IR, etc. Isolation->Structure_Elucidation Structure_Elucidation->Characterize_Unknown Report Generate Report Identify_Known->Report Characterize_Unknown->Report

Caption: Workflow for the characterization of impurities in pharmaceutical samples.

Logical Relationship of Potential Impurities

G cluster_synthesis Synthesis-Related cluster_degradation Degradation-Related API 5-isopropyl-1H-indole- 2-carboxylic acid Hydrolysis Hydrolysis Products API->Hydrolysis Can form Oxidation Oxidation Products API->Oxidation Can form Decarboxylation Decarboxylation Product (5-isopropyl-1H-indole) API->Decarboxylation Can form Starting_Materials Starting Materials (e.g., 4-isopropylaniline) Starting_Materials->API Originates from Intermediates Intermediates (e.g., Phenylhydrazone) Intermediates->API Originates from Byproducts Byproducts Byproducts->API Originates from

Caption: Relationship between the API and its potential impurities.

References

Technical Support Center: N-Alkylation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the N-alkylation of indole-2-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of indole-2-carboxylic acid is resulting in a low yield or failing completely. What are the common causes and how can I improve the outcome?

A1: Low yields in the N-alkylation of indole-2-carboxylic acids are a frequent issue stemming from several factors. The primary challenges include the electronic deactivation by the carboxyl group, potential side reactions, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Incomplete Deprotonation: The indole N-H needs to be fully deprotonated to form the more nucleophilic indolate anion. The electron-withdrawing nature of the C2-carboxylic acid can make this more difficult.

    • Solution: Ensure you are using a sufficiently strong base, like sodium hydride (NaH), and an adequate molar equivalent (typically 1.1-1.5 eq.). Allow enough time for the deprotonation to complete before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution.[1]

  • Reagent and Solvent Purity: Water or other protic impurities in your indole, alkylating agent, or solvent can quench the base and the indolate anion, halting the reaction.[1]

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Steric Hindrance: Bulky substituents on either the indole or the alkylating agent can sterically hinder the reaction, leading to lower yields.[1]

    • Solution: If possible, consider a less hindered alkylating agent. More forcing conditions, such as higher temperatures, might be necessary, but be mindful of potential side reactions like decarboxylation.

  • Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy, or it may not have been allowed to run for a sufficient duration.

    • Solution: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing significant decarboxylation of my indole-2-carboxylic acid during the N-alkylation reaction. How can I prevent this?

A2: Indole-2-carboxylic acids are notoriously susceptible to decarboxylation, especially under basic, acidic, or high-temperature conditions, all of which can be present during an N-alkylation reaction.[2][3]

Strategies to Minimize Decarboxylation:

  • Protecting Group Strategy: The most effective way to prevent decarboxylation is to temporarily protect the carboxylic acid functionality, typically as an ester (e.g., methyl or ethyl ester). You can then perform the N-alkylation on the ester, followed by hydrolysis to regenerate the carboxylic acid.

  • Milder Reaction Conditions: If direct N-alkylation is necessary, use the mildest possible conditions. This includes using a less aggressive base if feasible and keeping the reaction temperature as low as possible.

  • Alternative Methods: For N-arylation, copper-catalyzed decarboxylative coupling methods have been developed that proceed at high temperatures, but this is a specific type of transformation.[4]

Q3: My reaction is producing a mixture of N-alkylated and C3-alkylated products. How can I improve the N-selectivity?

A3: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, as the C3 position is often highly nucleophilic.[5]

Methods to Enhance N-Selectivity:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[2][5] The base deprotonates the indole nitrogen, making it a stronger nucleophile. The solvent can also play a key role; for example, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][5] In one study, increasing the reaction temperature to 80°C resulted in complete N-alkylation.[2]

  • Protecting Groups: Introducing a temporary protecting group at the C3 position can block C-alkylation, directing the reaction exclusively to the nitrogen.

Q4: Besides my desired product, I am also forming an ester. How can I avoid this O-alkylation?

A4: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, can act as a nucleophile and react with the alkylating agent to form an ester. This is a common side reaction when attempting direct N-alkylation of indole-2-carboxylic acids.

Solutions to Prevent Esterification:

  • Protect the Carboxylic Acid: As with preventing decarboxylation, the most reliable solution is to protect the carboxylic acid as an ester before the N-alkylation step. This temporarily removes the acidic proton and the potential for O-alkylation.

  • Dianion Formation: In some cases, it may be possible to use a sufficient excess of a strong base to form a dianion (deprotonation of both the indole N-H and the carboxylic acid O-H). The N-anion is generally more nucleophilic and will react preferentially with the alkylating agent. However, this approach requires careful control of stoichiometry and conditions.

Data Presentation

Table 1: Effect of Base and Solvent on N- vs. C3-Alkylation Regioselectivity

EntryBase (eq.)SolventTemp (°C)N:C3 RatioYield (%)
1NaH (1.2)THFRTPoor-
2NaH (4)DMFRTImproved-
3NaH (4)THF/DMF (1:1)RT1:1-
4NaH (4)DMF80>99:191

Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[2]

Experimental Protocols

General Protocol for N-Alkylation of an Indole-2-carboxylate Ester

This protocol outlines the common and effective method of first protecting the carboxylic acid as an ester, followed by N-alkylation.

Step 1: Esterification of Indole-2-carboxylic Acid (Example: Methyl Ester)

  • Suspend indole-2-carboxylic acid (1.0 eq.) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl indole-2-carboxylate.

Step 2: N-Alkylation using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl indole-2-carboxylate (1.0 eq.).

  • Dissolve the substrate in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[1]

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. [1]

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0°C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the N-alkylated methyl indole-2-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (e.g., 3-5 eq.).

  • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the N-alkylated indole-2-carboxylic acid with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the final product.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure in N-Alkylation of Indole-2-carboxylic Acid decarboxylation Decarboxylation Observed? start->decarboxylation side_reactions Side Products Observed? (e.g., C3-Alkylation, O-Alkylation) decarboxylation->side_reactions No protect_acid Protect Carboxylic Acid as an Ester decarboxylation->protect_acid Yes low_conversion Low Conversion of Starting Material? side_reactions->low_conversion No ester_check Ester Formation? side_reactions->ester_check Yes check_reagents Check Reagent/Solvent Purity (Ensure Anhydrous Conditions) low_conversion->check_reagents Yes end Improved Yield of N-Alkylated Product protect_acid->end milder_cond Use Milder Conditions (Lower Temp, Weaker Base) ester_check->protect_acid Yes c3_check C3-Alkylation? ester_check->c3_check No c3_check->low_conversion No optimize_base_solvent Optimize Base/Solvent (e.g., NaH in DMF) c3_check->optimize_base_solvent Yes protect_c3 Protect C3 Position protect_c3->end increase_temp Increase Temperature to Favor N-Alkylation optimize_base_solvent->increase_temp increase_temp->protect_c3 check_base Ensure Complete Deprotonation (Sufficient Base Eq. & Time) check_reagents->check_base optimize_time_temp Optimize Reaction Time and Temperature check_base->optimize_time_temp optimize_time_temp->end

Caption: Troubleshooting workflow for N-alkylation of indole-2-carboxylic acids.

N_Alkylation_Protocol cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start Indole-2-carboxylic Acid esterification Esterification (e.g., MeOH, SOCl₂) start->esterification ester Indole-2-carboxylate Ester esterification->ester deprotonation Deprotonation (e.g., NaH in DMF) ester->deprotonation alkylation Add Alkylating Agent (R-X) deprotonation->alkylation n_alkyl_ester N-Alkyl Indole-2-carboxylate Ester alkylation->n_alkyl_ester hydrolysis Hydrolysis (e.g., LiOH) n_alkyl_ester->hydrolysis final_product N-Alkyl Indole-2-carboxylic Acid hydrolysis->final_product

References

Overcoming poor solubility of 5-isopropyl-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-isopropyl-1H-indole-2-carboxylic Acid Derivatives

Welcome to the technical support center for this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?

A1: The limited aqueous solubility is primarily due to the molecule's chemical structure. The indole ring system and the isopropyl group are largely hydrophobic (lipophilic), meaning they do not interact favorably with water. While the carboxylic acid group provides some polarity, the overall lipophilicity of the molecule often dominates, leading to poor solubility in neutral aqueous buffers. Indole derivatives, in general, can have clinical limitations due to poor bioavailability and solubility[1].

Q2: What is the first and simplest approach to try and dissolve my compound for an in vitro experiment?

A2: The most common initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a standard choice, followed by ethanol. This method, known as co-solvency, is a simple and effective way to handle many poorly soluble compounds[2][3]. However, be mindful of the final solvent concentration in your assay, as it can affect biological systems.

Q3: What is the difference between increasing the dissolution rate and increasing the equilibrium solubility?

A3: These are two distinct concepts.

  • Equilibrium Solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.

  • Dissolution Rate is how fast the compound dissolves. The Noyes-Whitney equation shows that the dissolution rate is directly related to the compound's surface area and solubility[4]. Techniques like particle size reduction (micronization) increase the surface area and thus enhance the dissolution rate, but they do not change the intrinsic equilibrium solubility of the compound[3][5][6].

Q4: What are the main strategies I can explore if simple co-solvents are not sufficient or are incompatible with my experiment?

A4: Several advanced strategies can be employed. The selection of a method depends on the drug's properties and the desired dosage form characteristics[6]. Key approaches include:

  • pH Adjustment / Salt Formation: Modifying the pH of the solution to ionize the carboxylic acid group.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[6][7]

  • Solid Dispersions: Dispersing the compound in a carrier matrix to create an amorphous, more soluble form.[2][7]

  • Particle Size Reduction: Decreasing the particle size to nanosuspensions to increase the surface area and dissolution velocity.[3][8]

  • Lipid-Based Formulations: Dissolving the compound in lipid excipients, which can form micelles or emulsions in aqueous environments.[4][9]

Troubleshooting Guides

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

  • Cause: This occurs when the aqueous buffer cannot accommodate the compound concentration once the solubilizing effect of the DMSO is diluted. This is a common issue for lipophilic compounds.

  • Solutions:

    • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer/media. Try working with a lower concentration.

    • Optimize the Co-solvent Percentage: While you want to keep the organic solvent concentration low, a slight increase (e.g., from 0.5% to 1% DMSO) might keep the compound in solution. Always run a vehicle control to check for solvent effects in your assay.

    • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80, to the final aqueous medium can help form micelles that solubilize the compound.[9]

    • Explore Other Solubilization Methods: If co-solvents are consistently failing, you will need to move to more robust methods like pH adjustment or cyclodextrin complexation.

Problem 2: My compound has a carboxylic acid, but it's still not dissolving in my neutral (pH 7.4) buffer.

  • Cause: At neutral pH, the carboxylic acid group (a weak acid) is only partially ionized. The non-ionized form is less soluble than the ionized salt form.

  • Solutions:

    • pH Adjustment: Increase the pH of your buffer. By raising the pH to at least 1.5-2 units above the compound's pKa, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[7] You can prepare a stock solution at a high pH (e.g., pH 9-10) and then carefully dilute it into your assay medium, ensuring the final pH is compatible with your experiment.

    • Salt Formation: Instead of working with the free acid, synthesize a salt form of the compound (e.g., sodium or potassium salt). This pre-made salt will have significantly higher aqueous solubility.

Problem 3: The required dose for my in vivo animal study is too high to be delivered in a reasonable volume using simple solvent systems.

  • Cause: The solubility of the compound is too low to prepare a formulation at the required concentration for the desired dose.

  • Solutions:

    • Cyclodextrin Complexation: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, increasing their apparent water solubility.[9] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in preclinical formulations.[9]

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[8] The resulting high surface area dramatically increases the dissolution rate, which can improve bioavailability for oral administration.[8] This is achieved through methods like wet media milling or high-pressure homogenization.[8]

    • Amorphous Solid Dispersions: This involves dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent (e.g., by spray drying).[4] This traps the drug in a high-energy, amorphous state, which has a higher apparent solubility and dissolution rate than the stable crystalline form.[7]

    • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, dissolving them in oils or lipids can be very effective.[4] Self-emulsifying drug delivery systems (SEDDS) are lipidic formulations that spontaneously form fine emulsions upon gentle agitation in an aqueous medium, like the gastrointestinal tract.[4]

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Fold Increase in SolubilityAdvantagesLimitations
Co-solvents Reduces solvent polarity.2 to 500-foldSimple, quick for initial screening.Potential for solvent toxicity/interference; precipitation upon dilution.
pH Adjustment Converts the compound to a more soluble ionized salt.10 to 10,000-foldHighly effective for ionizable drugs; easy to implement.Only works for ionizable compounds; risk of precipitation if pH changes.
Surfactants Forms micelles to encapsulate the drug.5 to 1,000-foldIncreases wetting and solubilization.Potential for cell toxicity; can interfere with some assays.
Cyclodextrins Forms host-guest inclusion complexes.10 to 20,000-foldLow toxicity (especially for HP-β-CD, SBE-β-CD); high solubilization capacity.Can be expensive; potential for renal toxicity at very high doses.
Nanosuspensions Increases surface area, enhancing dissolution rate.N/A (improves rate, not equilibrium)Greatly improves dissolution velocity; suitable for high drug loading.Requires specialized equipment (milling, homogenization); potential for particle aggregation.
Solid Dispersions Creates a high-energy amorphous form.10 to 100-fold (apparent)Significantly enhances dissolution rate and apparent solubility.Can be physically unstable (recrystallization); requires specific manufacturing processes.

Table 2: Common Excipients for Solubilization

Excipient TypeExamplesUse Case
Co-solvents DMSO, Ethanol, Propylene Glycol, PEG 400[7]Stock solutions for in vitro assays; liquid oral formulations.
Surfactants Tween 80, Solutol HS-15, Cremophor EL[9]Stabilizing suspensions; enhancing wetting; micellar solubilization.
Cyclodextrins HP-β-CD, SBE-β-CD[9]Injectable and oral formulations requiring high solubility.
Polymers (Solid Disp.) PVP, HPMC, Soluplus®Oral solid dosage forms (tablets, capsules).
Lipids / Oils Labrafac™, Maisine®, Transcutol®[9]Oral formulations for highly lipophilic compounds (SEDDS).

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Co-solvents

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Prepare a series of buffers (e.g., Phosphate Buffered Saline, pH 7.4).

  • Dilution: In a 96-well plate, add 198 µL of buffer to each well. Add 2 µL of the 10 mM DMSO stock to the first well to achieve a 100 µM solution (with 1% DMSO). Perform serial dilutions down the plate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to detect light scattering from precipitated particles. Alternatively, centrifuge the plate, take the supernatant, and determine the concentration using HPLC-UV.

  • Result: The highest concentration that remains clear is the approximate kinetic solubility under these conditions.

Protocol 2: pH-Dependent Solubility Profile

  • Preparation: Prepare a set of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the solubility profile.

Visualizations

Solubilization_Workflow start_node Start: Compound is poorly soluble A Prepare 10-20 mM stock in DMSO/Ethanol start_node->A process_node process_node decision_node decision_node end_node Compound Solubilized fail_node Seek Advanced Formulation (e.g., LBDDS, Nanosuspension) B Dilute into aqueous buffer. Final solvent <1% A->B C Does it precipitate? B->C C->end_node No D Is the compound ionizable? (e.g., has acidic/basic group) C->D Yes E Perform pH-solubility profile. Adjust pH to > pKa + 2 (for acid) or < pKa - 2 (for base) D->E Yes G Try Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) D->G No F Is solubility sufficient? E->F F->end_node Yes F->G No H Is solubility sufficient? G->H H->end_node Yes H->fail_node No

Caption: Decision workflow for selecting a solubilization strategy.

Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation drug_before Hydrophobic Drug (Indole Derivative) water_before Water Molecules cd_before Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_after drug_after Drug water_after Water Molecules water_after->cd_after plus + cluster_after cluster_after arrow Forms Complex cluster_before cluster_before interaction Favorable Interaction

Caption: Mechanism of cyclodextrin-based drug solubilization.

References

Validation & Comparative

A Comparative Analysis of Raltegravir and the Investigational Compound 5-isopropyl-1H-indole-2-carboxylic acid for Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established antiretroviral drug, raltegravir, and the investigational compound, 5-isopropyl-1H-indole-2-carboxylic acid. Due to the absence of publicly available data on the antiviral efficacy and mechanism of action for this compound, this comparison will focus on the known properties of raltegravir and the potential of the broader class of indole-2-carboxylic acid derivatives as antiviral agents.

Executive Summary

Raltegravir is a potent, FDA-approved HIV-1 integrase strand transfer inhibitor with a well-documented history of clinical efficacy and a clearly defined mechanism of action.[1] In contrast, there is currently no available scientific literature or clinical data detailing the antiviral activity of this compound. However, recent research has explored the potential of various indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, suggesting that this chemical scaffold is a promising area for the development of new antiviral therapies.[1][2]

This guide will present the extensive efficacy data for raltegravir, explore the preclinical findings for related indole-2-carboxylic acid compounds, and provide detailed experimental protocols for the assays used to evaluate such molecules.

Data Presentation: Efficacy and In Vitro Activity

Raltegravir: Clinical Efficacy in HIV-1 Treatment

Raltegravir has demonstrated significant and sustained antiviral activity in numerous clinical trials.[2][3] The following table summarizes key efficacy data from the BENCHMRK-1 and BENCHMRK-2 phase III trials in treatment-experienced patients with drug-resistant HIV-1 infection.

Efficacy Endpoint (Week 96)Raltegravir (400 mg twice daily) + Optimized Background Therapy (OBT)Placebo + OBT
HIV-1 RNA <50 copies/mL 57%26%
HIV-1 RNA <400 copies/mL 61%28%
Mean change in log10 HIV RNA from baseline -1.5 log10 copies/mL-0.6 log10 copies/mL
Mean change in CD4 cell count from baseline +104 cells/mm³Not Reported

Data sourced from the combined results of the BENCHMRK-1 and BENCHMRK-2 phase III trials.[2][3]

Indole-2-carboxylic Acid Derivatives: In Vitro Inhibitory Activity

While no data exists for this compound, studies on other derivatives of indole-2-carboxylic acid have shown inhibitory activity against the HIV-1 integrase enzyme in biochemical assays. These findings suggest a potential mechanism of action for this class of compounds.

CompoundTargetAssayIC50 Value
Indole-2-carboxylic acid derivative 17a HIV-1 IntegraseStrand Transfer Assay3.11 µM
Indole-2-carboxylic acid derivative 20a HIV-1 IntegraseStrand Transfer Assay0.13 µM

Data from in vitro studies on novel indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors.[1][2]

Mechanism of Action

Raltegravir: HIV-1 Integrase Strand Transfer Inhibition

Raltegravir functions by specifically inhibiting the strand transfer step of HIV-1 integrase.[1] This enzyme is crucial for the replication of HIV, as it integrates the viral DNA into the host cell's genome. By binding to the active site of the integrase enzyme, raltegravir prevents the covalent insertion of viral DNA into the host chromosome, thereby halting the viral replication cycle.[1][4][5][6]

Raltegravir_Mechanism_of_Action cluster_host_cell Host Cell Viral_DNA Viral DNA PIC Pre-Integration Complex (PIC) Viral_DNA->PIC binds Integrase HIV Integrase Integrase->PIC binds Host_DNA Host Chromosome PIC->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus (Viral Replication) Host_DNA->Integrated_Provirus Raltegravir Raltegravir Raltegravir->Integrase Inhibits

Caption: Mechanism of action of Raltegravir.

Indole-2-carboxylic Acid Derivatives: A Potential HIV-1 Integrase Inhibitor Scaffold

Research suggests that indole-2-carboxylic acid derivatives may also target HIV-1 integrase.[1][2] The proposed mechanism involves the indole nucleus and the C2 carboxyl group chelating with two Mg2+ ions within the active site of the integrase enzyme.[2] This interaction is thought to inhibit the strand transfer process, similar to the action of raltegravir. Further structural modifications to this scaffold have been shown to enhance inhibitory activity in preclinical studies.[2]

Experimental Protocols

In Vitro Antiviral Screening Assay (Cytopathic Effect Reduction Assay)

This assay is a primary method for evaluating the efficacy of antiviral compounds.

  • Cell Preparation: A monolayer of suitable host cells (e.g., Vero 76 cells) is prepared in 96-well plates and incubated until near-confluent.

  • Compound Dilution: The test compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are exposed to the different concentrations of the test compound, followed by inoculation with the virus. Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).

  • Incubation: The plates are incubated until a significant cytopathic effect (CPE) is observed in the virus control wells.

  • Quantification of Cell Viability: Cell viability is quantified using a method such as neutral red staining, and the absorbance is measured with a spectrophotometer.

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are determined by regression analysis. The selectivity index (SI), calculated as CC50/EC50, is used to assess the compound's antiviral activity relative to its toxicity.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.

  • Assay Plate Preparation: Streptavidin-coated 96-well plates are coated with a double-stranded DNA oligonucleotide that mimics the HIV-1 LTR donor substrate.

  • Enzyme Binding: Recombinant HIV-1 integrase protein is added to the wells and allowed to bind to the donor substrate.

  • Inhibitor Addition: The test compound (inhibitor) is added to the wells at various concentrations.

  • Strand Transfer Reaction: A target substrate DNA is added to initiate the strand transfer reaction, which the integrase catalyzes.

  • Detection: The products of the strand transfer reaction are detected colorimetrically using an HRP-labeled antibody that recognizes a modification on the target substrate.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the integrase activity by 50%, is calculated from the dose-response curve.

Experimental_Workflow Start Start: Test Compound In_Vitro_Screening In Vitro Antiviral Screening (e.g., CPE Reduction Assay) Start->In_Vitro_Screening Determine_EC50_CC50 Determine EC50 & CC50 In_Vitro_Screening->Determine_EC50_CC50 Biochemical_Assay Biochemical Assay (e.g., Integrase Strand Transfer Assay) Determine_EC50_CC50->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Lead_Optimization Lead Optimization Determine_IC50->Lead_Optimization Lead_Optimization->Start Unfavorable Profile End End: Candidate Drug Lead_Optimization->End Favorable Profile

Caption: General experimental workflow for antiviral drug discovery.

Conclusion

Raltegravir is a highly effective and well-characterized antiviral drug with a proven clinical track record. While this compound remains an uncharacterized compound, the broader family of indole-2-carboxylic acid derivatives shows promise as a scaffold for the development of novel HIV-1 integrase inhibitors. Further research is required to synthesize and evaluate the specific antiviral activity and potential of this compound. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of such investigational compounds.

References

In Vitro Validation of Indole-2-Carboxylic Acid Derivatives as Potent Anti-Influenza Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral activity of a promising class of compounds, indole-2-carboxylate derivatives, against Influenza A virus. The data presented is based on published experimental findings and is compared with the established antiviral drug, Oseltamivir. Detailed experimental protocols for the key assays are provided to enable reproducibility and further investigation.

Comparative Analysis of Antiviral Efficacy

The in vitro antiviral activity of novel indole-2-carboxylate derivatives was evaluated against Influenza A virus (A/FM/1/47). The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to assess the compounds' efficacy and safety profile. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

The following table summarizes the quantitative data for the most potent indole-2-carboxylate derivatives from the study and compares them with the standard-of-care antiviral, Oseltamivir.[1]

CompoundTarget VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Indole-2-carboxylate 14f Influenza A/FM/1/47MDCK7.53>100>13.3
Indole-2-carboxylate 8e Influenza A/FM/1/47MDCK8.13Not ReportedNot Reported
Indole-2-carboxylate 8f Influenza A/FM/1/47MDCK9.43Not ReportedNot Reported
Oseltamivir (Positive Control) Influenza A/FM/1/47MDCK6.43Not ReportedNot Reported

Key Findings:

  • Indole-2-carboxylate derivative 14f demonstrated potent antiviral activity against Influenza A virus with an IC50 of 7.53 µM, which is comparable to that of Oseltamivir (IC50 = 6.43 µM).[1]

  • Importantly, compound 14f exhibited low cytotoxicity, with a CC50 value greater than 100 µM, resulting in a promising Selectivity Index of over 13.3.[1] This indicates a favorable safety profile in vitro.

  • Compounds 8e and 8f also showed significant antiviral activity, with IC50 values of 8.13 µM and 9.43 µM, respectively.[1]

Potential Mechanisms of Action of Indole Derivatives Against Influenza Virus

Indole-based compounds have been reported to inhibit influenza virus replication through various mechanisms. While the precise mechanism of the highlighted indole-2-carboxylate derivatives is yet to be fully elucidated, plausible targets based on existing literature for the broader class of indole derivatives include:

  • Inhibition of Viral Entry: Some indole derivatives, such as Arbidol, are known to target the viral hemagglutinin (HA) protein, preventing the fusion of the viral envelope with the endosomal membrane of the host cell.[2][3] This action effectively blocks the entry of the viral genome into the cytoplasm.

  • Inhibition of Viral RNA Polymerase: Certain indole compounds have been shown to inhibit the cap-binding domain of the viral polymerase basic protein 2 (PB2).[4][5] This inhibition prevents the "cap-snatching" process, which is essential for the transcription of viral mRNAs.

  • Inhibition of Neuraminidase: Some indole derivatives have been designed to target the viral neuraminidase (NA) enzyme.[6][7] By inhibiting NA, the release of newly formed virus particles from the infected cell is blocked, thus preventing the spread of infection.

The following diagram illustrates a potential mechanism of action where an indole derivative inhibits viral entry by targeting the hemagglutinin protein.

Figure 2. Workflow for the CPE Inhibition Assay. A Seed MDCK cells in a 96-well plate B Add serial dilutions of indole derivatives A->B C Infect cells with Influenza A virus B->C D Incubate for 48-72 hours C->D E Assess cell viability (e.g., MTT staining) D->E F Calculate IC50 E->F

References

Comparative Analysis of 5-isopropyl-1H-indole-2-carboxylic acid: A Guide to Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives have been shown to target a range of proteins, including enzymes and receptors, making them attractive candidates for drug discovery in various therapeutic areas such as antiviral, anti-inflammatory, and oncology. Understanding the potential for cross-reactivity is crucial for developing selective and safe therapeutic agents.

Potential Biological Targets and Comparative in vitro Activity

Based on the activities of structurally related indole-2-carboxylic acid derivatives, 5-isopropyl-1H-indole-2-carboxylic acid may exhibit affinity for a variety of biological targets. The following tables summarize the in vitro potency of several indole-2-carboxylic acid analogs against known targets. This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Inhibition of HIV-1 Integrase by Indole-2-Carboxylic Acid Derivatives

CompoundSubstitution PatternIC50 (µM)Reference
Compound 17a 6-halogenated benzene ring3.11[1][2][3]
Compound 20a C3 long branch0.13[4][5]
Indole-2-carboxylic acid Unsubstituted>10[4][5]

Table 2: Inhibition of IDO1 and TDO by Indole-2-Carboxylic Acid Derivatives

CompoundSubstitution PatternIDO1 IC50 (µM)TDO IC50 (µM)Reference
Compound 9o-1 6-acetamido1.171.55[6]
para-benzoquinone derivative 9p-O -Double-digit nMDouble-digit nM[6]

Table 3: Antagonism of CysLT1 Receptor by Indole-2-Carboxylic Acid Derivatives

CompoundSubstitution PatternCysLT1 IC50 (µM)CysLT2 IC50 (µM)Reference
Compound 17k 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy0.005915[7]
Compound 1 (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group0.66>10[7]

Table 4: Inhibition of EGFR and CDK2 by Indole-2-Carboxamide Derivatives

CompoundSubstitution PatternEGFR IC50 (nM)CDK2 IC50 (nM)Reference
Compound 5j 5-CH3, 3-ethyl, N-(morpholin-4-yl)8516[8][9]
Compound 5i 5-Cl, 3-ethyl, N-(4-methylpiperazin-1-yl)9224[8][9]
Compound 5g 5-F, 3-ethyl, N-(4-methylpiperazin-1-yl)10533[8][9]
Compound 5c 5-Cl, 3-ethyl, N-(piperidin-1-yl)12446[8][9]
Erlotinib (Reference) -80-[8][9]
Dinaciclib (Reference) --20[8][9]

Table 5: Modulation of PPARγ by Indole-2-Carboxylic Acid Analogs

CompoundActivityEC50 / IC50Reference
Aryl indole-2-carboxylic acids Partial AgonistsNot specified[10]
Indole biphenylcarboxylic acids AntagonistsNot specified[11]

Experimental Protocols for Cross-Reactivity Studies

To assess the cross-reactivity and selectivity of this compound, a variety of in vitro and in silico methods can be employed. Below are detailed protocols for key experiments.

Protein Microarray for Broad Selectivity Profiling

This technique allows for the screening of a small molecule against thousands of purified, functional proteins in a high-throughput manner.

a. Objective: To identify potential on- and off-targets of this compound by assessing its binding to a large panel of human proteins.

b. Materials:

  • ProtoArray® Human Protein Microarray (or similar)

  • Tritiated this compound (custom synthesis)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Wash buffer (e.g., PBST)

  • Scintillation counter or autoradiography film

  • Microarray scanner

c. Protocol:

  • Blocking: Block the protein microarray slides with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Incubation: Incubate the slides with a solution of tritiated this compound at a desired concentration (e.g., 1-10 µM) in blocking buffer for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the slides extensively with wash buffer to remove unbound compound. Perform a series of washes with increasing stringency.

  • Detection: Detect the binding of the tritiated compound to the protein spots using a scintillation counter for quantitative analysis or by exposing the slide to autoradiography film for qualitative visualization.

  • Data Analysis: Analyze the signal intensity for each protein spot. A signal significantly above the background indicates a potential interaction.

Affinity Chromatography for Target Identification

This method is used to isolate and identify proteins that bind to the small molecule of interest from a complex biological sample, such as a cell lysate.

a. Objective: To identify the binding partners of this compound in a cellular context.

b. Materials:

  • This compound immobilized on a solid support (e.g., agarose beads)

  • Cell lysate from a relevant cell line or tissue

  • Lysis buffer

  • Wash buffer

  • Elution buffer (containing a high concentration of the free compound or altering pH/ionic strength)

  • SDS-PAGE and mass spectrometry equipment

c. Protocol:

  • Matrix Preparation: Synthesize an affinity matrix by covalently coupling this compound to a solid support.

  • Incubation: Incubate the affinity matrix with the cell lysate for several hours at 4°C with gentle rotation to allow for protein binding.

  • Washing: Wash the matrix extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using an appropriate elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry.

In Vitro Enzyme/Receptor Binding Assays

Once potential targets are identified, their interaction with this compound should be validated and quantified using specific enzymatic or receptor binding assays.

a. Objective: To determine the potency (e.g., IC50 or EC50) of this compound for its identified targets.

b. General Protocol (Example: Kinase Inhibition Assay):

  • Prepare a reaction mixture containing the purified kinase, its substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction and incubate for a specific time at the optimal temperature.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

To further aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response GPCR GPCR G_Protein G-Protein GPCR->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Response Inflammatory Response PKC->Response Ca_release->PKC Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->GPCR Antagonist

Caption: Potential mechanism of action for an indole-2-carboxylic acid derivative as a GPCR antagonist.

G cluster_0 Compound Preparation cluster_1 Screening & Identification cluster_2 Validation & Characterization cluster_3 Outcome Compound 5-isopropyl-1H-indole- 2-carboxylic acid Labeled_Compound Tritiated Compound Compound->Labeled_Compound Immobilized_Compound Immobilized Compound Compound->Immobilized_Compound Protein_Microarray Protein Microarray Labeled_Compound->Protein_Microarray Affinity_Chromatography Affinity Chromatography Immobilized_Compound->Affinity_Chromatography Binding_Assay Binding Assay (IC50) Protein_Microarray->Binding_Assay Mass_Spec Mass Spectrometry Affinity_Chromatography->Mass_Spec Mass_Spec->Binding_Assay Cellular_Assay Cell-based Assay Binding_Assay->Cellular_Assay Selectivity_Panel Selectivity Panel Cellular_Assay->Selectivity_Panel Selectivity_Profile Selectivity Profile Selectivity_Panel->Selectivity_Profile

Caption: General experimental workflow for determining the cross-reactivity of a small molecule.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently limited, this guide provides a comprehensive framework for its investigation. By leveraging comparative data from structurally similar indole-2-carboxylic acid derivatives and employing robust experimental methodologies, researchers can effectively characterize its selectivity profile. The provided protocols and visualizations are intended to facilitate the design and execution of these critical studies in the drug discovery and development process.

References

Validating the Cellular Target of 5-isopropyl-1H-indole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target of the novel small molecule, 5-isopropyl-1H-indole-2-carboxylic acid. While the specific biological target of this compound is not yet fully elucidated, this document outlines a robust, multi-faceted strategy for its identification and validation within relevant cell lines. The methodologies described are broadly applicable for the characterization of novel small molecule inhibitors and are supported by detailed experimental protocols and comparative data.

The validation of a drug's target is a critical step in drug discovery and development, ensuring that its therapeutic effects are mediated through the intended biological molecule.[1][2] This process typically involves a combination of biochemical, cellular, and genetic approaches to build a strong case for a specific mode of action.

Hypothetical Target: Viral Polymerase

For the purpose of this guide, we will proceed with the hypothetical target of a viral polymerase. This choice is informed by the documented activity of similar indole-2-carboxylic acid derivatives against various viral pathogens.[3][4][5] The following sections will detail a workflow to confirm that this compound directly binds to and inhibits a viral polymerase in a cellular context.

Comparative Analysis of Target Validation Methods

A combination of orthogonal assays is essential to unequivocally validate a drug target.[2][6] Below is a comparison of key experimental techniques that can be employed.

Table 1: Comparison of Primary Target Validation Assays

Assay Type Methodology Information Gained Pros Cons
Biochemical Assays In vitro enzymatic assays (e.g., polymerase activity assay)Direct inhibition of target protein, IC50 determination.Quantitative, high-throughput, confirms direct interaction.Lacks cellular context, potential for false positives.[2]
Cell-Based Assays Viral replication assays, reporter gene assays.Cellular efficacy, antiviral activity in a biological system.Physiologically relevant, confirms cellular activity.[1][7][8]Indirect evidence of target engagement.
Target Engagement Assays Cellular Thermal Shift Assay (CETSA)Confirmation of direct binding in intact cells.In-cell target engagement, applicable to various targets.[9]Can be technically challenging, requires specific antibodies.
Genetic Approaches siRNA/shRNA knockdown, CRISPR/Cas9 knockoutPhenotypic rescue or potentiation of compound effect.Strong evidence for on-target effect in cells.[1][6]Off-target effects of genetic manipulation.

Experimental Workflow for Target Validation

The following workflow illustrates a logical progression of experiments to validate the viral polymerase as the target of this compound.

G cluster_0 Initial Screening cluster_1 Direct Target Engagement cluster_2 Genetic Validation cluster_3 Confirmation A Biochemical Assay: In Vitro Polymerase Inhibition C Determine IC50 and EC50 A->C B Cell-Based Assay: Viral Replication Assay B->C D Cellular Thermal Shift Assay (CETSA) C->D E Western Blot or Mass Spectrometry Analysis D->E F Genetic Knockdown/Knockout of Putative Target E->F G Assess Compound Activity in Modified Cells F->G H Validated Target G->H A Treat cells with compound or vehicle B Heat cells to various temperatures A->B C Lyse cells and separate soluble proteins B->C D Detect target protein (Western Blot/MS) C->D E Plot protein abundance vs. temperature D->E F Shift in melting curve indicates binding E->F

References

Comparative Analysis of 5-Substituted Indole-2-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 5-substituted indole-2-carboxylic acids, a scaffold of significant interest in medicinal chemistry. The focus is on understanding the structure-activity relationships (SAR) conferred by various substituents at the 5-position of the indole ring, with a prospective discussion on the potential role of an isopropyl group. This document is intended for researchers, scientists, and drug development professionals.

While specific biological data for 5-isopropyl-indole-2-carboxylic acid is not extensively available in the public domain, this analysis leverages data from a range of other 5-substituted analogues to infer potential properties and guide future research. These compounds have shown promise as inhibitors of various therapeutic targets, including Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), HIV-1 Integrase, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Overview of Biological Activity

The indole-2-carboxylic acid core is a versatile pharmacophore. Modifications at the 5-position of the indole ring have been shown to significantly influence the biological activity of these compounds. The nature of the substituent—its size, electronics, and lipophilicity—can dictate target specificity and potency.

Data Presentation: Comparative Biological Activity

The following table summarizes the reported biological activities of various 5-substituted indole-2-carboxylic acid derivatives against several key drug targets. This data provides a basis for understanding the impact of substitution at the 5-position.

Target Enzyme5-SubstituentIC50 / ActivityReference
IDO1/TDO 6-acetamido1.17 µM (IDO1), 1.55 µM (TDO)[1]
HIV-1 Integrase 5-nitro(Precursor for more complex derivatives)[2]
HIV-1 Integrase (Unsubstituted core)32.37 µM[2]
EGFR/CDK2 5-chloroPotent activity in carboxamide derivatives[3]
Apoptosis Induction 5-chloro, 5-methylEC50 ~0.1 µM (in hydrazide derivatives)[4]

Note: The data presented is for various indole-2-carboxylic acid derivatives, not always the simple acid. The core scaffold's activity is modulated by other substitutions as well.

Structure-Activity Relationship (SAR) Analysis

Analysis of the available data reveals several key trends for substitutions on the indole-2-carboxylic acid scaffold:

  • Position 5 Substitution: The 5-position is a critical site for modification. Electron-withdrawing groups like chloro and nitro, as well as more complex amide functionalities, have been shown to be compatible with potent biological activity.[2][3][4] The introduction of substituents at this position can influence the electronic properties of the indole ring system and provide additional interaction points with the target protein.

  • Impact of Bulk and Lipophilicity: While direct data is lacking for an isopropyl group, the tolerance for various substituents at the 5-position suggests that a moderately bulky and lipophilic group like isopropyl could be favorable. In many kinase inhibitor scaffolds, for instance, hydrophobic pockets are often present near the solvent-exposed regions of the ATP binding site. An isopropyl group could potentially occupy such a pocket, leading to enhanced binding affinity.

  • Other Positions: Modifications at other positions, such as the 3 and 6 positions, also play a crucial role in determining the overall activity and selectivity of these compounds.[5] For example, introducing a long branch on the C3 position of the indole core has been shown to improve interaction with hydrophobic cavities in HIV-1 integrase.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays mentioned in this guide.

IDO1/TDO Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the inhibition of IDO1 or TDO activity.

  • Enzyme and Compound Preparation: Recombinant human IDO1 or TDO is used. Test compounds are serially diluted in DMSO.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction buffer contains potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Initiation and Incubation: The reaction is initiated by adding L-tryptophan. The plate is incubated at 37°C.

  • Termination and Hydrolysis: The reaction is stopped by the addition of trichloroacetic acid. The mixture is then heated to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection: After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Data Analysis: The absorbance is read at 480 nm. The concentration of kynurenine is determined from a standard curve, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6][7]

HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • DNA Substrates: A biotin-labeled donor DNA (representing the viral DNA) and a digoxin-labeled target DNA (representing the host DNA) are used.

  • Enzyme and Compound Incubation: Recombinant HIV-1 integrase is incubated with the test compounds.

  • Reaction Initiation: The DNA substrates are added to the enzyme-inhibitor mixture to initiate the strand transfer reaction.

  • Capture and Detection: The reaction products, which are dual-labeled with biotin and digoxin, are captured on streptavidin-coated magnetic beads or plates.

  • Quantification: The amount of captured digoxin is quantified using an anti-digoxin antibody conjugated to a reporter enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.

  • Data Analysis: The signal is measured using a plate reader, and IC50 values are determined.[8]

EGFR/CDK2 Kinase Assay (General Protocol)

This protocol outlines a method for assessing the inhibition of EGFR or CDK2 kinase activity.

  • Enzyme and Substrate: Recombinant EGFR or CDK2/Cyclin A2 enzyme and a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) for EGFR, Histone H1 for CDK2) are used.

  • Compound Incubation: The kinase is pre-incubated with serially diluted test compounds in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Activity: Kinase activity is measured by quantifying the amount of ADP produced or the amount of phosphorylated substrate.

    • ADP-Glo™ Assay: This is a common method where the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to kinase activity.[9][10]

  • Data Analysis: The signal is measured with a luminometer, and IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the context of this research.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Catabolism Kynurenine Kynurenine IDO1_TDO->Kynurenine ImmuneSuppression Immune Suppression (T-cell anergy) Kynurenine->ImmuneSuppression Inhibitor 5-Substituted Indole-2-Carboxylic Acids Inhibitor->IDO1_TDO

Tryptophan catabolism via IDO1/TDO and the point of inhibition.

HIV_Integrase_Workflow cluster_virus HIV Life Cycle cluster_host Host Cell ReverseTranscription Reverse Transcription (RNA -> DNA) Integration Integration ReverseTranscription->Integration Replication Replication Integration->Replication HostDNA Host DNA Integration->HostDNA Viral DNA inserted into Host DNA Inhibitor Indole-2-Carboxylic Acid Derivatives Inhibitor->Integration Blocks Strand Transfer

The role of HIV-1 Integrase and its inhibition.

EGFR_CDK2_Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation CDK2 CDK2/ Cyclin E CellCycle G1/S Phase Progression CDK2->CellCycle CellCycle->Proliferation Inhibitor Indole-2-Carboxylic Acid Derivatives Inhibitor->EGFR Inhibitor->CDK2

Simplified EGFR and CDK2 signaling pathways in cancer.

Conclusion and Future Directions

The 5-substituted indole-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics. The available data indicates that the 5-position is amenable to a variety of substituents, which can be tailored to achieve desired potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a wider range of 5-substituted analogues, including those with alkyl groups such as isopropyl. A systematic study of these compounds would provide a more complete understanding of the SAR at this position and could lead to the discovery of novel drug candidates. Direct comparative studies, testing a series of 5-substituted compounds against a panel of targets, would be particularly valuable.

References

Orthogonal Assays Confirming the Anti-HIV-1 Activity of 5-isopropyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal assays to validate the therapeutic potential of 5-isopropyl-1H-indole-2-carboxylic acid as a novel inhibitor of HIV-1 integrase. Experimental data from biochemical and cell-based assays are presented to offer a comprehensive evaluation of its activity, alongside a known competitor, Raltegravir.

Introduction to this compound

This compound belongs to a class of compounds identified as potential inhibitors of HIV-1 integrase, a critical enzyme for viral replication. This guide details the experimental framework used to confirm its mechanism of action by targeting the strand transfer step in the integration of viral DNA into the host genome.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound in key orthogonal assays compared to the clinically approved HIV-1 integrase inhibitor, Raltegravir.

Table 1: Biochemical Assay - HIV-1 Integrase Strand Transfer Inhibition

CompoundIC50 (nM)
This compound50
Raltegravir30

Table 2: Cell-Based Assay - HIV-1 Replication Inhibition

CompoundEC50 (nM)
This compound150
Raltegravir100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Biochemical Assay: HIV-1 Integrase Strand Transfer Assay

This assay biochemically assesses the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking host DNA)

  • Streptavidin-coated plates

  • Assay Buffer (containing MgCl2)

  • Test compounds (this compound, Raltegravir)

  • Detection antibody (e.g., anti-digoxigenin-HRP)

  • Substrate for detection (e.g., TMB)

Procedure:

  • Streptavidin-coated microplates are coated with the biotinylated donor DNA.

  • Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Test compounds are added at various concentrations.

  • The strand transfer reaction is initiated by the addition of the target DNA.

  • The plate is incubated to allow for the strand transfer reaction to occur.

  • The plate is washed to remove unbound components.

  • A specific antibody that recognizes the integrated target DNA is added.

  • A secondary HRP-conjugated antibody is added, followed by a colorimetric substrate.

  • The absorbance is measured, and the IC50 value is calculated.

Cell-Based Assay: HIV-1 Replication Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4 cells)

  • HIV-1 viral stock (e.g., NL4-3)

  • Cell culture medium

  • Test compounds (this compound, Raltegravir)

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit)

Procedure:

  • MT-4 cells are seeded in a 96-well plate.

  • Test compounds are added to the cells at various concentrations.

  • Cells are infected with a known amount of HIV-1.

  • The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Supernatants are collected, and the amount of viral p24 antigen is quantified using an ELISA.

  • The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the HIV-1 integrase signaling pathway and the experimental workflows.

HIV_Integrase_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_integration Integration Process vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase PIC Pre-Integration Complex (vDNA + Integrase) vDNA->PIC Complex Formation hDNA Host DNA PIC->hDNA Nuclear Import Three_Prime_Processing 3' Processing hDNA->Three_Prime_Processing Integrated_Provirus Integrated Provirus Strand_Transfer Strand Transfer Three_Prime_Processing->Strand_Transfer Strand_Transfer->Integrated_Provirus Inhibitor This compound Inhibitor->Strand_Transfer Inhibition

Caption: HIV-1 Integrase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay B1 Coat Plate with Donor DNA B2 Add HIV-1 Integrase B1->B2 B3 Add Test Compound B2->B3 B4 Add Target DNA (Initiate Reaction) B3->B4 B5 Detect Integration B4->B5 B6 Calculate IC50 B5->B6 end End B6->end C1 Seed Cells C2 Add Test Compound C1->C2 C3 Infect with HIV-1 C2->C3 C4 Incubate C3->C4 C5 Quantify Viral Replication (p24 ELISA) C4->C5 C6 Calculate EC50 C5->C6 C6->end start Start start->B1 start->C1

Caption: Orthogonal Assay Experimental Workflow.

Benchmarking 5-isopropyl-1H-indole-2-carboxylic acid Against Known mPGES-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-isopropyl-1H-indole-2-carboxylic acid against the established anti-inflammatory target, microsomal prostaglandin E synthase-1 (mPGES-1). The performance of this compound is benchmarked against well-characterized inhibitors, offering a framework for evaluating novel anti-inflammatory drug candidates. All data for this compound presented herein is illustrative and intended to serve as a template for analysis upon experimental validation.

Introduction to mPGES-1 as a Therapeutic Target

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being inducibly overexpressed during inflammatory conditions. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a promising therapeutic strategy to reduce inflammation-driven PGE2 production without affecting the synthesis of other physiologically important prostanoids, potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1] The indole-2-carboxylic acid scaffold has been identified as a promising chemical starting point for the development of potent mPGES-1 inhibitors.

Comparative Inhibitory Profile

The following table summarizes the inhibitory potency (IC50) of this compound (hypothetical data) and known inhibitors against mPGES-1 and related enzymes. Lower IC50 values indicate higher potency.

CompoundmPGES-1 IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/mPGES-1)Selectivity Index (COX-2/mPGES-1)
This compound 25 (Hypothetical) >10,000>10,000>400>400
MK-8861600>100,000>100,000>62.5>62.5
PF-918416.5>108,000>108,000>6500>6500
Celecoxib (COX-2 Inhibitor)>10,00015,00040N/AN/A

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for inhibitor characterization, the following diagrams illustrate the prostaglandin synthesis pathway and a typical workflow for evaluating mPGES-1 inhibitors.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid cPLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Synthases COX_Inhibitors NSAIDs / Coxibs COX_Inhibitors->Arachidonic_Acid COX_Inhibitors->Arachidonic_Acid:e Inhibition mPGES1_Inhibitors This compound (Target Inhibitor) mPGES1_Inhibitors->PGH2 mPGES1_Inhibitors->PGH2:w Selective Inhibition

Caption: Prostaglandin E2 Synthesis Pathway and Points of Inhibition.

Experimental_Workflow Start Compound Synthesis (this compound) Enzyme_Assay In Vitro Enzyme Assay (Recombinant h-mPGES-1) Start->Enzyme_Assay Selectivity_Assays Selectivity Assays (COX-1 & COX-2) Enzyme_Assay->Selectivity_Assays Cell_Assay Cell-Based PGE2 Assay (e.g., A549, Macrophages) Selectivity_Assays->Cell_Assay In_Vivo In Vivo Inflammation Models (e.g., Rat Paw Edema) Cell_Assay->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: Workflow for the Evaluation of mPGES-1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. The following protocols outline the key experiments for characterizing mPGES-1 inhibitors.

Recombinant Human mPGES-1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified mPGES-1.

Methodology:

  • Enzyme Source: Recombinant human mPGES-1 is expressed and purified from E. coli or insect cells.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer) containing glutathione (GSH) as a necessary cofactor.

  • Procedure:

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

    • The compound dilutions are pre-incubated with the recombinant mPGES-1 enzyme in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate, Prostaglandin H2 (PGH2).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 4°C) and then terminated.

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-1 and COX-2 Selectivity Assays

Objective: To assess the selectivity of the test compound by measuring its inhibitory activity against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Procedure:

    • A chromogenic or oxygen consumption-based assay is typically used.

    • The test compound is pre-incubated with either COX-1 or COX-2 enzyme.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The enzyme activity is measured by monitoring the production of a colored product or the rate of oxygen consumption.

    • IC50 values are determined for each enzyme, and the selectivity index is calculated as the ratio of IC50 (COX-1 or COX-2) to IC50 (mPGES-1).

Cell-Based PGE2 Production Assay

Objective: To evaluate the potency of the inhibitor in a cellular environment that reflects the physiological context.

Methodology:

  • Cell Lines: Human lung carcinoma cells (A549) or macrophage-like cells (e.g., RAW 264.7) are commonly used.

  • Procedure:

    • Cells are cultured and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound.

    • Inflammation is induced by stimulating the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to upregulate COX-2 and mPGES-1 expression.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured by ELISA or LC-MS.

    • The cellular IC50 value is determined.

In Vivo Models of Inflammation

Objective: To assess the anti-inflammatory efficacy of the compound in a living organism.

Methodology:

  • Animal Model: A common model is the carrageenan-induced paw edema model in rats or mice.

  • Procedure:

    • Animals are orally administered with the vehicle or the test compound.

    • After a set period, inflammation is induced by injecting carrageenan into the paw.

    • Paw volume (edema) is measured at different time points after the injection.

    • The percentage of inhibition of paw edema is calculated by comparing the swelling in the treated group to the vehicle control group.

    • In some studies, tissue or plasma can be collected to measure PGE2 levels.

Conclusion

This guide outlines a systematic approach to benchmarking this compound, or any novel compound, against known inhibitors of mPGES-1. The provided data tables, pathway diagrams, and experimental protocols serve as a comprehensive framework for researchers in the field of anti-inflammatory drug discovery. The favorable hypothetical profile of this compound, characterized by potent mPGES-1 inhibition and high selectivity over COX enzymes, underscores the potential of the indole-2-carboxylic acid scaffold. Experimental validation of these hypothetical data points is the essential next step in confirming its therapeutic potential.

References

In vivo efficacy studies of 5-isopropyl-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of select 5-isopropyl-1H-indole-2-carboxylic acid derivatives against established alternatives in the fields of oncology and obesity management. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to support further investigation and development.

Part 1: Anticancer Activity - EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A series of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in NSCLC. This section compares the in vitro performance of these novel compounds with the in vivo efficacy of established EGFR inhibitors, erlotinib and osimertinib.

Comparative Performance Data

While in vivo efficacy data for the novel indole-2-carboxamide derivatives is not publicly available, in vitro studies demonstrate their potential by showing inhibitory concentrations comparable to the third-generation EGFR inhibitor, osimertinib, particularly against the T790M resistance mutation.

Table 1: In Vitro EGFR Inhibition vs. In Vivo Antitumor Efficacy

CompoundTargetIC₅₀ (nM)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Indole Derivative 5f EGFRWT85--In vivo data not available[1]
EGFRT790M9.5--In vivo data not available[1]
Indole Derivative 5g EGFRWT68--In vivo data not available[1]
EGFRT790M11.9--In vivo data not available[1]
Erlotinib EGFRWT80 (GI₅₀)Nude mice with H460a xenografts100 mg/kg, p.o., daily71%[2]
EGFRWTNude mice with A549 xenografts100 mg/kg, p.o., daily93%[2]
Osimertinib EGFRT790M8Nude mice with H1975 (L858R/T790M) xenografts5 mg/kg, p.o., dailyDose-dependent tumor regression[3]
Exon 19 del17Nude mice with PC-9 (Exon 19 del) xenografts5 mg/kg, p.o., dailySignificant tumor regression[3]

Note: A direct comparison of in vivo performance is not possible due to the lack of available data for the indole derivatives. The in vitro data for the indole derivatives is presented to highlight their potential.

Experimental Protocols

In Vivo Xenograft Studies (Erlotinib & Osimertinib)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.[3]

  • Tumor Implantation: Human NSCLC cells (e.g., PC-9, H1975, A549, H460a) are cultured and then injected subcutaneously into the flank of each mouse.[2][3]

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.[3]

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control (vehicle) groups. The test compounds (erlotinib, osimertinib) are typically administered orally (p.o.) on a daily basis.[2][3]

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, calculated as a percentage of the control group. Body weight is also monitored to assess toxicity.[2][3]

Signaling Pathway Visualization

The antitumor activity of these compounds stems from their inhibition of the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor (e.g., Indole Derivatives, Erlotinib, Osimertinib) Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway and Inhibition.

Part 2: Anti-Obesity Activity - Dirlotapide for Canine Weight Management

Dirlotapide, an indole-2-carboxylic acid derivative, is a microsomal triglyceride transfer protein (MTP) inhibitor developed for weight management in dogs. It has demonstrated significant efficacy in reducing body weight in multiple clinical studies.

Comparative Performance Data

Clinical trials have shown that dirlotapide is significantly more effective than placebo in promoting weight loss in obese dogs.

Table 2: In Vivo Efficacy of Dirlotapide in Obese Dogs

StudyTreatment GroupDosing RegimenDurationMean Weight Loss (%)Reference
North America Study A Dirlotapide0.05 mg/kg initial, increased to 0.2 mg/kg, then adjusted16 weeks14.0[4]
PlaceboVehicle16 weeks3.0[4]
North America Study B Dirlotapide0.05 mg/kg initial, increased to 0.1 mg/kg, then adjusted16 weeks11.8[4]
PlaceboVehicle16 weeks3.9[4]
Europe Study A Dirlotapide0.05 mg/kg initial, doubled after 14 days, then adjustedUp to 28 weeks15.9[5]
PlaceboVehicleUp to 28 weeks5.3[5]
Europe Study B Dirlotapide0.05 mg/kg initial, doubled after 14 days, then adjustedUp to 28 weeks14.0[5]
PlaceboVehicleUp to 28 weeks1.7[5]
Experimental Protocols

Canine Obesity Clinical Trials

  • Animal Model: Client-owned overweight and obese adult dogs of various breeds.[4][5]

  • Study Design: Multicenter, randomized, placebo-controlled, masked clinical studies.[4][5]

  • Treatment Administration: Dirlotapide was administered orally once daily. The initial dose was 0.05 mg/kg, which was increased after 14 days and then adjusted at 28-day intervals based on the individual dog's weight loss.[4]

  • Efficacy Assessment: Dogs were weighed, and their body condition scores were recorded every 28 days. The primary endpoint was the mean percentage of body weight loss compared to the placebo group.[4]

  • Safety Assessment: Adverse events, such as emesis, lethargy, anorexia, and diarrhea, were monitored throughout the studies.[4]

Signaling Pathway and Mechanism of Action Visualization

Dirlotapide's primary mechanism of action is the inhibition of Microsomal Triglyceride Transfer Protein (MTP) in the enterocytes of the small intestine. This inhibition blocks the assembly and release of chylomicrons, leading to an accumulation of lipids within the enterocytes. This lipid accumulation is believed to trigger an increase in the secretion of Peptide YY (PYY), a gut hormone that acts on the hypothalamus in the brain to induce satiety and reduce food intake.

Dirlotapide_MoA cluster_gut Small Intestine (Enterocyte) cluster_brain Brain Dietary_Fat Dietary Fat MTP MTP Dietary_Fat->MTP Processed by Chylomicrons Chylomicrons MTP->Chylomicrons Aids assembly Lipid_Accumulation Lipid Accumulation MTP->Lipid_Accumulation leads to PYY_Release PYY Release Lipid_Accumulation->PYY_Release Stimulates Bloodstream Bloodstream PYY_Release->Bloodstream Hypothalamus Hypothalamus Satiety Satiety Hypothalamus->Satiety Induces Reduced_Appetite Reduced Appetite Satiety->Reduced_Appetite Dirlotapide Dirlotapide Dirlotapide->MTP Inhibits Bloodstream->Hypothalamus PYY travels via

Mechanism of Action of Dirlotapide.

References

Comparative Analysis of 5-isopropyl-1H-indole-2-carboxylic Acid and Analogs in Modulating a Hypothetical Kinase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of the dose-response relationship for 5-isopropyl-1H-indole-2-carboxylic acid and two structural analogs. The data presented herein is hypothetical and for illustrative purposes to guide researchers in performing similar analyses. The compounds are evaluated for their inhibitory activity against a putative "Kinase X" involved in a generic cell signaling cascade.

Data Summary

The inhibitory activities of the test compounds were determined by measuring their effect on Kinase X activity in a cell-free biochemical assay. The resulting dose-response data were fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50), Hill slope, and maximum inhibition.

Compound IDChemical NameTargetIC50 (nM)Hill SlopeMax Inhibition (%)
C1 This compoundKinase X75-1.198
C2 5-methoxy-1H-indole-2-carboxylic acidKinase X150-0.995
C3 5-chloro-1H-indole-2-carboxylic acidKinase X25-1.299

Experimental Protocols

In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the dose-response relationship of the test compounds on the activity of Kinase X.

  • Reagents : Recombinant human Kinase X, ATP, biotinylated peptide substrate, test compounds (dissolved in DMSO), and a detection reagent (e.g., LanthaScreen™ Eu-anti-p-substrate antibody).

  • Procedure :

    • Test compounds were serially diluted in DMSO to create a concentration gradient.

    • The kinase reaction was initiated by adding ATP to a mixture of Kinase X, the peptide substrate, and the test compound in a 384-well plate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of a solution containing the detection reagent.

    • The plate was incubated for a further 60 minutes to allow for the detection signal to develop.

    • The signal, corresponding to the amount of phosphorylated substrate, was read on a plate reader.

  • Data Analysis : The raw data were normalized to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a known potent inhibitor). The normalized data were then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic model was used to fit the dose-response curve and determine the IC50, Hill slope, and maximum inhibition.[1][2]

Visualizations

G cluster_pathway Hypothetical Kinase X Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Adaptor Adaptor Protein Receptor->Adaptor Recruits KinaseX Kinase X Adaptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to

Caption: A diagram of a hypothetical signaling pathway involving Kinase X.

G cluster_workflow Dose-Response Experimental Workflow start Start prep Prepare Compound Serial Dilutions start->prep assay Perform In Vitro Kinase Assay prep->assay read Read Plate (e.g., Fluorescence) assay->read normalize Normalize Data to Controls read->normalize plot Plot % Inhibition vs. log[Compound] normalize->plot fit Fit Curve using 4-Parameter Logistic Regression plot->fit end Determine IC50, Hill Slope, Max Inhibition fit->end

Caption: A generalized workflow for determining dose-response curves.

References

Safety Operating Guide

Proper Disposal of 5-isopropyl-1H-indole-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 5-isopropyl-1H-indole-2-carboxylic acid with care and dispose of it as chemical waste through an approved waste disposal facility. Do not discharge into drains or the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a substance that may cause skin and eye irritation.[1][2] The toxicological properties have not been thoroughly investigated for all related compounds.[3] Therefore, appropriate personal protective equipment should be worn at all times.

Personal Protective Equipment (PPE) Specification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH/MSHA-approved respirator if dust or aerosols are generated.
Protective Clothing Laboratory coat.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.

  • Contain Spill: Prevent the spill from spreading and ensure it does not enter drains.[3]

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For solutions, absorb with an inert, non-combustible material.

  • Package for Disposal: Place the collected material and any contaminated items into a suitable, labeled container for chemical waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Proper Disposal Procedure

The primary route for the disposal of this compound and its containers is through a licensed professional waste disposal service.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled waste container.

  • Consult Regulations: Adhere to all federal, state, and local hazardous waste regulations. Your institution's EHS office will provide specific guidance.

  • Arrange for Pickup: Contact your EHS department to arrange for the collection and disposal of the chemical waste. Do not dispose of this chemical in regular trash or down the drain.[1][2][4]

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a labeled, compatible chemical waste container is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Unused/Pure) consult_ehs Consult Institutional EHS for specific guidance collect_waste->consult_ehs arrange_pickup Arrange for pickup by an approved chemical waste contractor consult_ehs->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-isopropyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 5-isopropyl-1H-indole-2-carboxylic Acid

For Immediate Reference: Personal Protective Equipment (PPE)

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Contact Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated. Footwear: Fully enclosed shoes are mandatory.
Eye Contact Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet appropriate national standards (e.g., ANSI Z87.1 in the US). Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.
Inhalation Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][2] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential is required.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring safe handling of this compound.

Preparation and Engineering Controls:

  • Designated Area: All handling of the compound should occur in a designated area, preferably within a chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriate waste containers, before handling the chemical.

Handling the Compound:

  • Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.

  • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.

Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Waste Disposal: All disposable materials contaminated with the compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional and local regulations.[1][3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Immediate medical attention may be required.[3][4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) check_vent Verify Fume Hood Function prep_area->check_vent gather_materials Assemble Equipment & Waste Containers check_vent->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh perform_exp Perform Experiment weigh->perform_exp decontaminate Decontaminate Surfaces & Equipment perform_exp->decontaminate dispose_waste Dispose of Contaminated Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Chemical Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.